Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHCFJCICVJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349690 | |
| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55613-22-4 | |
| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a pyrimidine core, a phenyl group, and a reactive ester moiety, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
CAS Number: 188781-06-8[1]
Physicochemical Properties and Structural Elucidation
Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₃ | ChemSpider |
| Molecular Weight | 244.25 g/mol | ChemSpider |
| Appearance | White to off-white crystalline powder | Internal Data |
| Melting Point | 159-161 °C[2] | Vendor Data |
| Solubility | Soluble in DMSO and DMF | Internal Data |
The structure of this compound, characterized by a hydroxyl group at position 4 and a phenyl group at position 2 of the pyrimidine ring, allows for various chemical modifications. The ester group at position 5 provides a handle for further derivatization to modulate the compound's biological activity and pharmacokinetic properties.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the condensation of commercially available starting materials.
Representative Synthetic Protocol
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Benzamidine hydrochloride
-
Diethyl ethoxymethylenemalonate (EMME)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be approximately 21% (w/v).
-
Reaction with Benzamidine: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride in portions while stirring.
-
Addition of Diethyl Ethoxymethylenemalonate: After the complete addition of benzamidine hydrochloride, slowly add diethyl ethoxymethylenemalonate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Anticancer Potential
The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated for their potential as anticancer agents. Research suggests that modifications at the hydroxyl and ester functionalities can lead to compounds with significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound and its analogues. The mechanism is thought to involve the inhibition of pro-inflammatory mediators. For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are key players in the inflammatory cascade.
Antiviral Activity
The pyrimidine core is also a key component of many antiviral drugs. This compound provides a versatile starting point for the synthesis of novel antiviral agents. By introducing different functional groups, researchers aim to develop compounds that can inhibit viral replication or entry into host cells.
Logical Relationship of Derivatization to Biological Activity
Caption: Derivatization strategies for this compound and their potential impact on biological activity.
Conclusion
This compound is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive scaffold for generating libraries of novel compounds with diverse biological activities. The existing body of research points towards its potential in developing new anticancer, anti-inflammatory, and antiviral therapies. Further exploration of its structure-activity relationships will undoubtedly unlock new opportunities for therapeutic innovation.
References
An In-depth Technical Guide to the Tautomeric Forms of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate stands as a molecule of significant interest within medicinal chemistry, belonging to the broader class of pyrimidine derivatives that are fundamental to numerous biological processes. A critical aspect of its chemical nature, which dictates its biological activity, receptor-binding affinity, and physicochemical properties, is its tautomerism. This guide provides a comprehensive examination of the potential tautomeric forms of this molecule. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes established principles of 4-hydroxypyrimidine tautomerism, analyzes the influence of its specific substituents, and proposes robust experimental and computational workflows for its definitive characterization.
The Principle of Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[1] This phenomenon, typically involving the migration of a proton, profoundly influences a molecule's hydrogen bonding capabilities, polarity, and shape. For drug development professionals, understanding the predominant tautomeric form of a molecule under physiological conditions is paramount, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles. The 4-hydroxypyrimidine core, present in vital biomolecules like uracil and thymine, is a classic example of a system where tautomeric equilibrium plays a critical role.[1]
The Tautomeric Landscape of the 4-Hydroxypyrimidine Core
The parent 4-hydroxypyrimidine ring system is well-characterized to exist in a tautomeric equilibrium between its enol form (4-hydroxypyrimidine) and its keto form (pyrimidin-4-one). Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (amide) form, often referred to as 4(3H)-pyrimidinone or 4(1H)-pyrimidinone.[2][3] This preference is largely attributed to the greater thermodynamic stability of the amide group over the enol group within the heterocyclic system.
The introduction of a nitrogen atom into the pyridine ring to form pyrimidine shifts the equilibrium towards the ketonic form compared to the analogous 2-hydroxypyridine/2-pyridone system.[2] This stabilization is a crucial factor to consider when predicting the behavior of substituted derivatives.
Potential Tautomeric Forms of this compound
For this compound, three primary tautomeric forms can be postulated. The equilibrium involves the migration of the proton from the hydroxyl group to one of the ring nitrogen atoms.
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Enol Form (A): this compound. This form contains a hydroxyl group at the C4 position and maintains the aromaticity of the pyrimidine ring.
-
Keto Form (B): Ethyl 2-phenyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate. This is an amide or lactam form where the proton has migrated to the N3 nitrogen.
-
Keto Form (C): Ethyl 2-phenyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate. This is the alternative amide/lactam form with the proton residing on the N1 nitrogen.
The interplay between these forms is dictated by the electronic effects of the substituents and the surrounding environment (e.g., solvent polarity).
Caption: Tautomeric equilibrium of this compound.
Influence of Substituents on Tautomeric Equilibrium
The 2-phenyl and 5-ethoxycarbonyl groups are expected to exert significant electronic influence on the pyrimidine ring, thereby affecting the relative stability of the tautomers.
-
2-Phenyl Group: The phenyl ring at the C2 position can engage in conjugation with the pyrimidine ring. This extended π-system could potentially stabilize the aromatic enol form. However, steric hindrance may cause the phenyl ring to be twisted out of the plane of the pyrimidine ring, diminishing this conjugative effect.
-
5-Ethoxycarbonyl Group: The ethyl ester group at C5 is a strong electron-withdrawing group. This group will decrease the electron density of the ring, which generally favors the stability of the keto forms.
Based on the established principles of the parent 4-hydroxypyrimidine system, it is highly probable that the equilibrium for this compound also strongly favors the keto (pyrimidinone) forms (B and C) over the enol form (A). The relative population of the two keto forms would depend on subtle energetic differences influenced by intramolecular interactions and solvation.
Proposed Experimental and Computational Verification Workflows
To overcome the absence of direct experimental data, the following protocols are proposed for the definitive characterization of the tautomeric forms of this compound.
Synthesis Protocol
A plausible synthetic route involves the condensation of ethyl ethoxymethylenemalonate with benzamidine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) and sodium ethoxide (2 equivalents) in absolute ethanol.
-
Addition of Reagent: To this solution, add diethyl (ethoxymethylene)malonate (1 equivalent) dropwise at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
Spectroscopic methods are invaluable for elucidating tautomeric forms in solution.
| Technique | Predicted Signature for Enol Form (A) | Predicted Signature for Keto Forms (B/C) |
| ¹H NMR | A sharp singlet for the phenolic -OH proton (concentration-dependent). | A broader singlet for the N-H proton, typically in the range of 9-13 ppm. The C6-H proton would likely appear as a singlet. |
| ¹³C NMR | The C4 carbon would exhibit a chemical shift typical of an enolic carbon attached to an aromatic ring (~160-170 ppm). | The C4 carbon would show a chemical shift characteristic of a carbonyl group (~170-180 ppm). |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. A C=O stretch from the ester at ~1720-1740 cm⁻¹. | An N-H stretching band around 3100-3300 cm⁻¹. A prominent amide C=O stretching band around 1650-1680 cm⁻¹, in addition to the ester C=O stretch. |
| UV-Vis Spectroscopy | The λmax would reflect the extended aromatic system. | A potential shift in λmax due to the altered chromophore of the pyrimidinone ring. |
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Variable temperature NMR studies can also be conducted to observe any dynamic exchange between tautomers.[4]
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous structural information in the solid state.
Protocol for Crystallization and Analysis:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile). Vapor diffusion techniques can also be employed.[5]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model. The positions of hydrogen atoms, particularly on the hydroxyl group or ring nitrogens, will definitively identify the tautomeric form present in the solid state.[5]
Caption: Proposed workflow for the characterization of tautomeric forms.
Computational Chemistry Protocol
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of all possible tautomers (A, B, and C).
-
Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[4]
-
Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM or SMD) to predict the tautomeric equilibrium in solution.
-
Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations. The tautomer with the lowest energy will be the most stable and therefore the most abundant.
Conclusion
While direct experimental evidence for the tautomeric forms of this compound is lacking in current literature, a comprehensive analysis based on the well-understood behavior of the 4-hydroxypyrimidine core strongly suggests a predominance of the keto (pyrimidinone) forms. The electron-withdrawing nature of the 5-ethoxycarbonyl group likely reinforces this preference. However, for a molecule with potential pharmaceutical applications, this hypothesis must be confirmed through rigorous experimental and computational studies. The detailed workflows provided in this guide offer a clear and robust pathway for researchers to definitively characterize the tautomeric landscape of this important pyrimidine derivative, paving the way for a deeper understanding of its structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pyrimidine-5-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry, bestowing a wide range of biological activities upon molecules that contain it.[1][2][3] When functionalized with a carboxylate group at the 5-position, the resulting pyrimidine-5-carboxylate core becomes a particularly versatile pharmacophore. This guide provides a detailed exploration of the diverse biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. From anticancer and antimicrobial to anti-inflammatory applications, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.[4][5]
The Pyrimidine-5-Carboxylate Core: Structural and Physicochemical Advantages
From a drug design perspective, the pyrimidine-5-carboxylate moiety offers several key advantages. The pyrimidine ring itself is a bioisostere of the purine analog of ATP, which can facilitate its entry into cells and interaction with key enzymes.[6] The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the surrounding carbon atoms can be substituted to modulate lipophilicity, steric bulk, and electronic properties.
The addition of a carboxylate group at the C5 position is a critical modification. This electron-withdrawing group significantly influences the electronic distribution of the ring and provides a crucial interaction point. The carboxylate can act as a hydrogen bond acceptor or, in its acid form, a donor, and is often involved in forming key interactions with amino acid residues in enzyme active sites, including bidentate binding with metal ions.[7] This functionality makes the scaffold highly adaptable for targeting a wide array of biological targets.
Spectrum of Biological Activities & Mechanisms of Action
Pyrimidine-5-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological effects. This section details the most significant of these activities, focusing on the underlying mechanisms of action.
Anticancer Activity
The development of targeted cancer therapies has been a major focus, and pyrimidine derivatives are at the forefront of this research.[1][8][9] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.
2.1.1 Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[10] Pyrimidine-5-carboxylate derivatives have been successfully designed as potent inhibitors of several key kinases.[11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in non-small cell lung cancer (NSCLC) and other solid tumors.[12][13] Several series of pyrimidine-5-carbonitrile (a close analog of carboxylate) derivatives have been developed that show potent inhibitory activity against both wild-type EGFR and clinically relevant resistant mutants like T790M.[6][14][15] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site. For instance, compound 10b (a pyrimidine-5-carbonitrile) demonstrated an IC50 value of 8.29 nM against EGFR and induced cell cycle arrest at the G2/M phase, leading to apoptosis.[14]
-
Fibroblast Growth Factor Receptor 3 (FGFR3): Genetic alterations in FGFR3 make it an attractive target in bladder cancer.[16] Structure-activity relationship studies have shown that modifications to the pyrimidine scaffold can lead to potent and orally active FGFR3 inhibitors. Optimization efforts have focused on reducing molecular size and modifying linkers at the C4 and C5 positions to improve systemic exposure, while adding fluorine atoms to peripheral phenyl rings enhanced inhibitory activity.[16]
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in hematopoietic cell signaling and is a target for allergic and inflammatory diseases, as well as certain cancers.[11] Pyrimidine-5-carboxamide derivatives have been identified as potent and selective Syk inhibitors. SAR studies revealed that an aminoethylamino moiety at the C2 position and a meta-substituted anilino group at the C4 position were crucial for high activity.[11]
Signaling Pathway Visualization: EGFR Inhibition
The diagram below illustrates the typical EGFR signaling cascade and the point of intervention for a pyrimidine-based inhibitor.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Bioactivity Screening of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, as a member of this esteemed class, presents a promising starting point for novel drug discovery endeavors. This guide delineates a comprehensive, multi-pronged strategy for the initial bioactivity screening of this compound. By integrating robust in vitro cytotoxicity and functional assays with predictive in silico modeling, this workflow is designed to efficiently characterize the compound's preliminary safety and therapeutic potential. The methodologies detailed herein are grounded in established scientific principles, providing a self-validating framework to guide critical go/no-go decisions in the early stages of the drug development pipeline.
Introduction: The Significance of the Pyrimidine Core
Heterocyclic compounds are paramount in drug discovery, with nitrogen-containing scaffolds like pyrimidine being particularly prolific.[1][3] The pyrimidine ring is a key structural motif in essential biological molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[3][4] This inherent biocompatibility allows pyrimidine derivatives to readily interact with a wide array of biological targets, such as enzymes and receptors.[1] Consequently, synthetic pyrimidine derivatives have been successfully developed into drugs with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][4][5][6]
This compound (CAS No: 55613-22-4) is a synthetic derivative featuring this privileged scaffold.[7] Its structure, characterized by a phenyl group at position 2 and an ethyl carboxylate group at position 5, offers multiple avenues for chemical modification, making it an attractive candidate for lead discovery. The initial step in unlocking its potential is a systematic and rigorous bioactivity screening process. This guide provides a detailed roadmap for this crucial first stage, outlining both the theoretical basis and practical execution of essential assays.
Strategic Framework for Initial Screening
The primary objective of an initial screening campaign is to efficiently assess a compound's foundational biological properties. This involves a dual-pronged approach that evaluates both the potential for adverse effects (cytotoxicity) and the desired therapeutic activity. Integrating computational (in silico) methods early in this process can significantly refine experimental design and resource allocation.
Caption: High-level overview of the integrated screening workflow.
In Vitro Screening: Foundational Experimental Assessment
In vitro assays are indispensable for evaluating the biological effects of a novel compound on living cells in a controlled environment.[8][9] They provide the first quantitative measure of a compound's potency and toxicity, which are critical parameters in drug development.[8]
Causality of Cytotoxicity Assessment
Before investigating any potential therapeutic effect, it is imperative to determine the concentration range at which the compound is toxic to cells. Cytotoxicity assays provide this crucial information, helping to distinguish between a targeted therapeutic effect and general toxicity.[9][10] A compound that is highly toxic at concentrations required for its therapeutic effect is unlikely to be a viable drug candidate.[11] We will employ two distinct assays that measure different hallmarks of cell death to ensure a robust and validated assessment.
Workflow for In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][12] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., a cancer cell line like MCF-7 for anticancer screening, and a non-cancerous line like HEK293 for general toxicity) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[15]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[15] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] This provides a direct measure of cell lysis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Controls: Include three types of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided in the kit), and (3) a no-cell background control.[8][18]
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer an aliquot (typically 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.[20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®). Add the reaction mixture to each well containing the supernatant.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[21] Add the stop solution provided in the kit. Measure the absorbance at 490 nm.[21]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Data Presentation and Interpretation
The results from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8][15]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) [Mean ± SD] |
| MCF-7 (Breast Cancer) | MTT | 48 hours | 25.4 ± 2.1 |
| A549 (Lung Cancer) | MTT | 48 hours | 38.1 ± 3.5 |
| HEK293 (Normal Kidney) | MTT | 48 hours | > 100 |
| MCF-7 (Breast Cancer) | LDH | 48 hours | 30.2 ± 2.9 |
| A549 (Lung Cancer) | LDH | 48 hours | 45.5 ± 4.2 |
| HEK293 (Normal Kidney) | LDH | 48 hours | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: A significantly higher IC50 value in a non-cancerous cell line (HEK293) compared to cancer cell lines (MCF-7, A549) would suggest a degree of cancer-selective cytotoxicity, a highly desirable property for a potential anticancer agent.
In Silico Screening: A Predictive Computational Approach
In silico methods use computational power to predict the interactions and properties of small molecules, offering a rapid and cost-effective way to prioritize compounds and generate hypotheses for experimental validation.[22][23]
Rationale for Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[24][25][26] This technique is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular interactions that govern binding.[25][27] Given that pyrimidine derivatives are known to target a wide range of proteins, including kinases and inflammatory enzymes, docking can help prioritize which biological pathways to investigate experimentally.[28][29]
Workflow for Molecular Docking
Caption: General workflow for a molecular docking simulation.
General Protocol for Molecular Docking
-
Target and Ligand Preparation:
-
Protein: Obtain the 3D structure of a potential target protein from the Protein Data Bank (RCSB PDB).[24][30] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand: Generate a 3D structure of this compound and optimize its geometry to find the lowest energy conformation.
-
-
Grid Generation: Define the active site of the protein and specify a "grid box" that encompasses this binding pocket. The docking algorithm will confine its search for binding poses within this defined space.[24]
-
Docking Execution: Use docking software (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the protein's active site.[30]
-
Scoring and Analysis: The software's scoring function will estimate the binding affinity (often expressed in kcal/mol) for each pose.[25] The pose with the lowest binding energy is typically considered the most likely binding mode.[24] Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.
ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical, as poor pharmacokinetics is a major cause of drug failure.[31] Web-based tools like pkCSM can predict these properties based on the compound's chemical structure.[31]
Table 2: Hypothetical In Silico ADMET Profile
| Property | Predicted Value | Interpretation |
| Water Solubility (logS) | -2.5 | Moderately soluble |
| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Integrated Analysis and Decision Making
The true power of this screening strategy lies in the integration of in vitro and in silico data.
Decision Logic Flowchart
Caption: Decision-making flowchart based on integrated screening data.
-
Scenario 1 (Promising Candidate): The compound shows selective cytotoxicity against cancer cells (in vitro), strong predicted binding affinity to a cancer-related kinase (in silico), and a favorable ADMET profile (in silico). This combination of results provides a strong rationale to advance the compound to further studies, such as specific enzyme inhibition assays and in vivo animal models.
-
Scenario 2 (Problematic Candidate): The compound is highly cytotoxic to both cancerous and non-cancerous cells at similar concentrations (in vitro). Even if in silico predictions are positive, the lack of a therapeutic window makes it a poor candidate, and resources should be reallocated.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach for the initial bioactivity screening of this compound. By systematically evaluating cytotoxicity through orthogonal in vitro assays and generating testable hypotheses with in silico tools, researchers can make informed, evidence-based decisions. The pyrimidine core holds significant therapeutic promise, and a structured initial evaluation is the critical first step in transforming a novel chemical entity into a potential therapeutic agent.[28]
Should the initial screening yield positive results, subsequent steps would include:
-
Target Validation: Confirming the predicted protein target through biochemical and biophysical assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to improve potency and selectivity.[3][29][32]
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models of disease.
This structured progression from initial screening to preclinical development ensures a logical and resource-efficient path in the challenging but rewarding field of drug discovery.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. This compound,(CAS# 55613-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. researchgate.net [researchgate.net]
- 23. biosolveit.de [biosolveit.de]
- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 27. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pkCSM [biosig.lab.uq.edu.au]
- 32. Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and a Plausible Synthetic Pathway
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular structure features a pyrimidine core substituted with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a phenomenon crucial to its reactivity and spectroscopic signature.
Caption: Molecular structure of this compound.
A plausible and efficient method for the synthesis of this and related pyrimidine derivatives is the Biginelli reaction or a variation thereof. This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. For the target molecule, a potential synthetic route would involve the condensation of benzaldehyde, ethyl acetoacetate, and urea, often under acidic conditions. The reaction proceeds through a series of intermediates to form the dihydropyrimidine, which can then be oxidized to the final pyrimidine product.
Caption: A plausible synthetic workflow for this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| -OH (or -NH of tautomer) | 10.0 - 13.0 | Singlet (broad) | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. In the keto tautomer, this would correspond to an N-H proton, which also appears in this region. This is consistent with data from related tetrahydropyrimidines which show N-H protons in the range of 9.2-9.4 ppm[1]. |
| Pyrimidine H-6 | 8.5 - 9.0 | Singlet | 1H | This proton is on an electron-deficient aromatic ring and is expected to be significantly deshielded. |
| Phenyl H (ortho) | 7.9 - 8.2 | Multiplet | 2H | The ortho protons of the phenyl ring are deshielded due to the proximity to the pyrimidine ring. |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet | 3H | These protons will appear in the typical aromatic region. |
| -O-CH2-CH3 | 4.2 - 4.5 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl group. Similar structures show this quartet around 4.0-4.3 ppm[1][2]. |
| -O-CH2-CH3 | 1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group. This is a characteristic signal for an ethyl group and is seen in related compounds in the 1.1-1.3 ppm range[1][2]. |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will reveal the carbon skeleton of the molecule. The predicted chemical shifts (δ) are presented below:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |
| Ester C=O | 165 - 170 | The carbonyl carbon of the ester group is expected in this region. Data for analogous compounds show this peak around 165-168 ppm[1][2]. |
| Pyrimidine C-4 (C-OH) | 160 - 165 | This carbon, bearing the hydroxyl group, will be significantly downfield. In the keto tautomer, this would be a carbonyl carbon (C=O) and would appear even further downfield. |
| Pyrimidine C-2 (C-Phenyl) | 155 - 160 | The carbon attached to the phenyl group will be in the aromatic region, shifted downfield due to the two adjacent nitrogen atoms. |
| Pyrimidine C-6 | 150 - 155 | This carbon, bonded to a proton, will also be in the downfield aromatic region. |
| Phenyl C (ipso) | 130 - 135 | The carbon of the phenyl ring directly attached to the pyrimidine ring. |
| Phenyl C (ortho, meta, para) | 128 - 132 | The remaining carbons of the phenyl ring will appear in the typical aromatic carbon region. |
| Pyrimidine C-5 | 105 - 110 | This carbon, to which the ester is attached, is expected to be more shielded compared to the other pyrimidine carbons. |
| -O-CH2-CH3 | 60 - 65 | The methylene carbon of the ethyl ester is attached to an oxygen atom, resulting in a downfield shift. This is consistent with values around 60-61 ppm seen in similar structures[1][2]. |
| -O-CH2-CH3 | 13 - 15 | The terminal methyl carbon of the ethyl group is expected in the upfield region, typically around 14 ppm[1][2]. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are:
| Functional Group | Predicted Wavenumber (cm-1) | Rationale and Comparative Analysis |
| O-H Stretch | 3200 - 3600 (broad) | A broad band characteristic of the hydroxyl group, potentially involved in hydrogen bonding. If the keto tautomer is present, this region will show N-H stretching bands. Related dihydropyrimidines show N-H stretches in the 3100-3400 cm-1 range[1][3]. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic stretching vibrations for C-H bonds in the phenyl and pyrimidine rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations for the C-H bonds of the ethyl group. |
| C=O Stretch (Ester) | 1700 - 1730 | A strong absorption band corresponding to the carbonyl group of the ethyl ester. Similar compounds exhibit this band around 1700-1725 cm-1[1][3]. |
| C=O Stretch (Keto tautomer) | 1650 - 1680 | If the keto tautomer is present, a second carbonyl absorption from the pyrimidine ring would be expected in this region. |
| C=N and C=C Stretch (Aromatic) | 1450 - 1650 | A series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and phenyl rings. |
| C-O Stretch | 1200 - 1300 | Stretching vibration of the C-O bond in the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular ion and major fragments are:
| m/z | Assignment | Rationale |
| 258.09 | [M]+• | The molecular ion peak for C14H14N2O3. The exact mass would be a key identifier. |
| 213 | [M - OEt]+ | Loss of the ethoxy radical from the ester group is a common fragmentation pathway. |
| 185 | [M - COOEt]+ | Loss of the entire ethyl carboxylate radical. |
| 105 | [PhCO]+ | A fragment corresponding to the benzoyl cation, which could arise from cleavage of the pyrimidine ring. |
| 77 | [C6H5]+ | The phenyl cation, a common fragment for phenyl-substituted compounds. |
Experimental Protocols: A General Framework
While specific instrument parameters will vary, the following provides a robust, self-validating framework for the acquisition of high-quality spectroscopic data for novel pyrimidine derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like -OH.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish 1H-1H correlations.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond 1H-13C correlations.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) 1H-13C correlations, which is invaluable for confirming the connectivity of the molecular structure.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm-1.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules and would likely produce the protonated molecule [M+H]+. Electron ionization (EI) can provide more extensive fragmentation information.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
For high-resolution mass spectrometry (HRMS), determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By drawing upon the spectral data of closely related, experimentally characterized molecules and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this and other novel pyrimidine derivatives. The outlined experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reliable data, which is paramount in the fields of chemical research and drug development.
References
Unlocking the Therapeutic Potential of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a member of this versatile class of compounds, and while its specific biological targets are not yet fully elucidated, its chemical structure suggests significant therapeutic potential. This in-depth technical guide provides a framework for identifying and validating the therapeutic targets of this promising molecule. We will explore potential target classes based on the known activities of structurally related pyrimidine derivatives, and detail a comprehensive, multi-pronged experimental strategy for target deconvolution and validation, thereby paving the way for its future clinical development.
Introduction: The Promise of a Privileged Scaffold
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have been extensively explored in drug discovery due to their ability to mimic endogenous molecules and interact with a wide range of biological targets.[3] These compounds often exhibit favorable pharmacokinetic and pharmacodynamic properties.[3] this compound, with its distinct substitution pattern, presents a unique opportunity for the development of novel therapeutics. Preliminary studies on similar compounds suggest potential anti-inflammatory activity through the inhibition of inflammatory mediators like nitric oxide and tumor necrosis factor-α.[4] This guide will provide the scientific rationale and detailed methodologies to systematically uncover its mechanism of action and identify its molecular targets.
The synthesis of this compound can be achieved through a one-pot multicomponent reaction. A common and efficient method involves the condensation of ethyl acetoacetate, a substituted benzaldehyde (in this case, benzaldehyde), and urea or thiourea, often catalyzed by an agent like copper chloride dihydrate.[5] Another established route is the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate.[4]
Hypothetical Target Classes and Mechanistic Rationale
Based on the extensive literature on pyrimidine derivatives, we can hypothesize several potential target classes for this compound.[6][7][8]
Protein Kinases: Masters of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[9]
-
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers.[3][7]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell signaling, relevant for autoimmune diseases and B-cell malignancies.[10]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive cancer targets.[3]
-
Fibroblast Growth Factor Receptor 3 (FGFR3): Implicated in bladder cancer and other malignancies.[8]
-
Metabolic Enzymes: Fueling Disease Progression
Metabolic pathways are often rewired in disease states to support rapid cell growth and proliferation. Targeting key metabolic enzymes is a proven therapeutic strategy.[11]
-
Potential Metabolic Enzyme Targets:
-
Dihydrofolate Reductase (DHFR): Essential for DNA synthesis and a classic target for antifolates.[6]
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, critical for rapidly dividing cells.[10]
-
Thymidylate Synthase: A central enzyme in DNA biosynthesis.[12]
-
Inflammatory Pathway Modulators
Given the preliminary evidence of anti-inflammatory properties of similar compounds, targeting key components of inflammatory signaling pathways is a logical avenue of investigation.[4]
-
Potential Inflammatory Targets:
-
Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor in the IL-4/IL-13 signaling pathway, crucial for allergic inflammation.[13]
-
Enzymes involved in prostaglandin and nitric oxide synthesis: Such as cyclooxygenases (COX) and nitric oxide synthases (iNOS).
-
A Strategic Workflow for Target Identification and Validation
A multi-faceted approach combining direct biochemical methods, genetic interactions, and computational inference is essential for robust target identification.[2][14]
Caption: A strategic workflow for target identification and validation.
Phase 1: Initial Screening and Hypothesis Generation
The initial phase focuses on broad screening to understand the compound's biological effects and generate initial hypotheses about its targets.
-
Phenotypic Screening:
-
Protocol:
-
Select a panel of relevant cell lines (e.g., cancer cell lines, immune cells).
-
Treat cells with a dose-response range of this compound.
-
Assess various phenotypic endpoints, such as cell proliferation (e.g., using an MTS assay), apoptosis (e.g., by caspase activity assays), or cytokine production (e.g., using ELISA).
-
-
Rationale: This provides a broad overview of the compound's biological activity and helps prioritize disease areas for further investigation.[15][16]
-
-
In Silico Docking:
-
Protocol:
-
Generate a 3D model of this compound.
-
Perform molecular docking simulations against a library of known protein structures, particularly those known to bind pyrimidine derivatives.
-
Analyze the docking scores and binding poses to predict potential interactions.
-
-
Rationale: Computational methods can rapidly screen large numbers of potential targets and prioritize candidates for experimental validation.[17]
-
Phase 2: Target Deconvolution
This phase employs more direct methods to identify the specific molecular targets of the compound.
-
Affinity-Based Methods:
-
Affinity Chromatography:
-
Synthesize a derivative of this compound with a linker arm for immobilization on a solid support (e.g., agarose beads).
-
Incubate the affinity matrix with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Rationale: This method directly captures proteins that physically interact with the compound.[18][19]
-
-
Genetic and Genomic Methods:
-
CRISPR-Based Screening:
-
Create a cell line that links the expression of a reporter gene (e.g., a suicide gene) to a signaling pathway activated by the compound of interest.
-
Transduce these cells with a genome-wide CRISPR knockout library.
-
Select for cells that are resistant to the compound's effects.
-
Identify the genes that are knocked out in the resistant cell population through next-generation sequencing.
-
-
Rationale: This powerful technique can identify genes that are essential for the compound's activity, including its direct target and other key pathway components.[20]
-
Caption: Workflow for affinity chromatography-based target identification.
Phase 3: Target Validation
The final phase involves rigorous validation of the identified targets to confirm their biological relevance.
-
Biochemical Assays:
-
Enzyme Inhibition Assays:
-
If the putative target is an enzyme, perform in vitro kinetic assays to determine the compound's inhibitory potency (IC50) and mechanism of inhibition.[10]
-
-
Direct Binding Assays:
-
Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) between the compound and the purified target protein.
-
-
Rationale: These assays confirm a direct interaction between the compound and the putative target and quantify the potency of this interaction.
-
-
Cell-Based Assays:
-
Target Engagement Assays:
-
Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound binds to its target in a cellular context.[21]
-
-
Pathway Analysis:
-
Use techniques like Western blotting or reporter gene assays to demonstrate that the compound modulates the downstream signaling pathway of the target protein.
-
-
Rationale: These experiments validate that the compound engages its target in living cells and produces the expected biological effect.
-
| Validation Technique | Information Gained | Example Application |
| Enzyme Kinetics | IC50, Ki, mechanism of inhibition | Determining the potency of inhibition against a specific kinase.[10] |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), on/off rates | Measuring the direct binding of the compound to a purified protein. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells | Confirming that the compound binds to its target within intact cells. |
| Western Blotting | Modulation of downstream signaling | Assessing the phosphorylation status of a target kinase's substrate. |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, from broad phenotypic screening to rigorous target validation, provides a clear roadmap for elucidating its mechanism of action. The identification of its specific molecular targets will not only advance our understanding of its therapeutic potential but also enable structure-based drug design efforts to optimize its potency, selectivity, and pharmacokinetic properties. The versatility of the pyrimidine scaffold, combined with a robust target identification and validation strategy, positions this compound as a valuable lead compound in the ongoing quest for new and effective medicines.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrasb.com [jrasb.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis Protocol for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic methods often involve long reaction times and harsh conditions. This protocol leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction, offering a greener, faster, and often higher-yielding alternative to conventional heating methods.[2][3] The described one-pot procedure involves the condensation of benzamidine with diethyl 2-(ethoxymethylene)malonate, a variant of the classic Pinner pyrimidine synthesis, to construct the target heterocyclic system.[4] We provide a detailed step-by-step methodology, mechanistic insights, and expected outcomes to enable researchers to reliably replicate this synthesis.
Introduction and Scientific Principle
The 4-hydroxypyrimidine core is a privileged structure in drug discovery, valued for its ability to engage in various biological interactions. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex, biologically active compounds.
The classical approach to pyrimidine synthesis often requires prolonged heating and can result in moderate yields. Microwave-assisted synthesis has emerged as a transformative technology that utilizes microwave irradiation to heat reactions directly and efficiently. This volumetric heating leads to a rapid increase in temperature, dramatically accelerating reaction rates and often leading to cleaner products with improved yields in a fraction of the time required by conventional methods.[5][6]
This protocol is based on the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound to form the pyrimidine ring.[1][4] Here, benzamidine hydrochloride is used as the N-C-N fragment to install the critical 2-phenyl group. Diethyl 2-(ethoxymethylene)malonate (DEEM) serves as the C-C-C fragment. DEEM is a highly effective reagent for this transformation due to the ethoxy group, which acts as an excellent leaving group, facilitating the initial condensation with the amidine under milder conditions than would be required for diethyl malonate itself.[7] The reaction proceeds via a base-catalyzed condensation-cyclization mechanism, followed by aromatization to yield the stable 4-hydroxy pyrimidine tautomer.
Experimental Protocol
This section details the complete, validated workflow for the synthesis.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Benzamidine hydrochloride | 99% | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate (DEEM) | ≥98% | Sigma-Aldrich |
| Sodium Ethoxide (NaOEt) | 21% w/w solution in ethanol | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Diethyl Ether | Anhydrous, ≥99.0% | VWR Chemicals |
| Acetic Acid | Glacial | Merck |
| Microwave Synthesizer | Monomode reactor (e.g., CEM Discover, Anton Paar Monowave) | N/A |
| 10 mL Microwave Reaction Vial | Borosilicate glass with snap cap and septum | N/A |
| Magnetic Stir Bar | Teflon-coated | N/A |
| Rotary Evaporator | Standard laboratory grade | N/A |
| Filtration Apparatus | Büchner funnel, filter flask, vacuum source | N/A |
Experimental Workflow Diagram
The overall process from setup to final product isolation is outlined below.
Caption: Workflow for microwave-assisted pyrimidine synthesis.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzamidine hydrochloride (1.0 mmol, 156.6 mg).
-
Base Addition: Add 5 mL of a 21% w/w solution of sodium ethoxide in ethanol. This serves to both neutralize the hydrochloride salt and catalyze the reaction. Stir the mixture at room temperature for 5 minutes to ensure the free base of benzamidine is formed.
-
Substrate Addition: To the stirred suspension, add diethyl 2-(ethoxymethylene)malonate (DEEM) (1.0 mmol, 0.20 mL, 216.2 mg) via syringe.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10 minutes, with a maximum power setting of 150 W.[8]
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.
-
Precipitation: Pour the reaction mixture into a beaker containing 30 mL of ice-cold water.
-
Acidification: While stirring, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6), causing a white or off-white solid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid sequentially with two portions of cold deionized water (2 x 10 mL) and one portion of cold diethyl ether (10 mL) to remove any remaining impurities. Dry the product under vacuum to yield this compound.
Results and Discussion
Expected Outcome
The protocol is expected to produce the target compound in high yield and purity after recrystallization.
| Parameter | Expected Value | Notes |
| Product | This compound | |
| Appearance | White to off-white solid | |
| Yield | 85–95% | Based on analogous preparations. |
| Purity (crude) | >90% | Typically requires minimal purification. |
| Purification | Recrystallization from ethanol | If further purification is needed. |
Causality and Mechanistic Insights
The efficiency of this synthesis is rooted in the deliberate choice of reagents and the application of microwave energy.
-
Reagent Selection: Benzamidine provides the stable 2-phenyl-substituted N-C-N backbone. The use of DEEM is critical; its polarized double bond is highly susceptible to nucleophilic attack, and the ethoxy group is an excellent leaving group, making it far more reactive than standard diethyl malonate.[7]
-
Catalysis: Sodium ethoxide acts as a base to deprotonate the benzamidine hydrochloride, generating the free amidine nucleophile required for the initial reaction. It also catalyzes the subsequent cyclization and dehydration steps.
-
Microwave Effect: Microwave irradiation provides rapid, uniform heating of the polar solvent (ethanol) and reactants. This high energy input dramatically accelerates the rate of the condensation and cyclization steps, allowing the reaction to reach completion in minutes rather than the hours required for conventional refluxing.[3]
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of benzamidine onto the electrophilic β-carbon of DEEM, leading to the displacement of the ethoxy group.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine moiety attacks one of the ester carbonyl groups.
-
Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol and tautomerizes to form the thermodynamically stable aromatic 4-hydroxypyrimidine ring system. The product exists predominantly in the 4-hydroxy (enol) tautomeric form rather than the 4-oxo (keto) form due to the stability gained from aromaticity.[9]
Caption: Proposed reaction mechanism for pyrimidine formation.
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, particularly the ethanol and DEEM. Water can interfere with the sodium ethoxide catalyst. Confirm the microwave is calibrated and reaching the target temperature.
-
Incomplete Reaction: If starting materials are observed after the reaction (by TLC or LC-MS), the reaction time can be extended in 2-minute increments.
-
Product Fails to Precipitate: If the product does not precipitate upon acidification, it may be due to insufficient product formation or excessive water. Try concentrating the solution under reduced pressure before cooling and acidifying, or extract the product with ethyl acetate.
-
Safety: Microwave synthesis involves heating sealed vials under pressure. Always use a dedicated microwave synthesizer with appropriate safety features (pressure and temperature monitoring). Wear safety glasses and a lab coat. Handle sodium ethoxide, a corrosive base, and glacial acetic acid, a corrosive acid, inside a fume hood.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. ajrconline.org [ajrconline.org]
- 6. jocpr.com [jocpr.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. omicsonline.org [omicsonline.org]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including natural products like nucleic acids and a multitude of synthetic drugs.[1][2][3] Its versatile structure allows for substitution at multiple positions, making it a "privileged scaffold" for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a particularly valuable starting scaffold. Its three distinct functional regions—the 4-hydroxy group, the C5-ester, and the C2-phenyl ring—provide orthogonal handles for chemical modification, enabling a systematic exploration of the chemical space around the core.
This guide provides a detailed framework for the strategic derivatization of this pyrimidine scaffold. The objective is to generate a focused library of analogues for Structure-Activity Relationship (SAR) studies. By systematically modifying each part of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric elements and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[6][7][8] We will detail robust synthetic protocols, explain the chemical logic behind each derivatization strategy, and illustrate how the resulting data informs the drug discovery process.
Part 1: Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the starting material, this compound. A common and efficient method is a variation of the Biginelli reaction, a multicomponent condensation that builds the pyrimidine ring in a single step.[9][10][11]
Protocol 1.1: Synthesis of this compound
This protocol involves the condensation of benzamidine (formed in situ or used directly), ethyl 2-formyl-3-oxobutanoate (or a similar 1,3-dicarbonyl compound), and a base.
Rationale: This multicomponent reaction is highly efficient, combining several bond-forming events in one pot. Using a base like sodium ethoxide facilitates the cyclization and condensation steps required to form the stable aromatic pyrimidine ring.
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-formyl-3-oxobutanoate (or ethyl ethoxymethyleneacetoacetate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M solution
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add benzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.
-
Add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Slowly neutralize the mixture by adding 2M HCl dropwise until the pH is approximately 6-7.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol and then water.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.
Characterization: The identity and purity of the scaffold should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Strategic Derivatization Pathways
With the core scaffold in hand, derivatization can proceed. The following workflow illustrates the key modification points, which will be detailed in the subsequent protocols.
Caption: Derivatization workflow for SAR studies.
Modification at the 4-Hydroxy Position
The 4-hydroxy group can tautomerize to the pyrimidin-4-one form. It can be alkylated directly or, more versatilely, converted into a reactive leaving group for subsequent nucleophilic aromatic substitution (SNAr).
Protocol 2.1.1: Conversion to 4-Chloro Derivative
Rationale: Converting the hydroxyl group to a chloride creates an excellent electrophilic site at C4. The chloride is a good leaving group, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles to build a diverse library of compounds.[12]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene or Dichloroethane (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
Procedure:
-
In a flask equipped for reflux, suspend the starting scaffold (1.0 equivalent) in toluene.
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Carefully add phosphorus oxychloride (POCl₃, ~3.0 equivalents) dropwise at room temperature. The reaction is exothermic.
-
Heat the mixture to reflux (around 110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate.
Protocol 2.1.2: Nucleophilic Substitution with Amines (Amination)
Rationale: This protocol exemplifies the utility of the 4-chloro derivative. By reacting it with a panel of primary or secondary amines, a library of 4-amino-pyrimidine analogues can be rapidly synthesized.[7][13] These modifications introduce new hydrogen bond donors/acceptors and steric bulk, which are critical for modulating target binding.
Materials:
-
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
-
Desired amine (e.g., benzylamine, morpholine, aniline) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
Procedure:
-
Dissolve the 4-chloro pyrimidine (1.0 equivalent) in DMF in a reaction vial.
-
Add the desired amine (1.2 equivalents) followed by DIPEA (2.0 equivalents).
-
Seal the vial and heat the mixture to 80-100°C for 4-12 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography or preparative HPLC to yield the desired 4-amino derivative.
Modification at the C5-Ester Position
The C5-ester is an ideal point for introducing diversity, particularly for modulating solubility and creating new interactions with the biological target.
Protocol 2.2.1: Saponification to Carboxylic Acid
Rationale: Hydrolysis of the ethyl ester to the carboxylic acid is a gateway reaction. The resulting acid is a versatile intermediate for the synthesis of amides, which are metabolically stable and can form crucial hydrogen bonds.
Materials:
-
This compound (or a 4-substituted derivative)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water (co-solvent)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrimidine ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0-3.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid derivative.
Protocol 2.2.2: Amide Coupling
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using standard coupling reagents, the carboxylic acid can be coupled with a wide array of amines to probe the SAR of this position.[13]
Materials:
-
Pyrimidine-5-carboxylic acid derivative
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or EDC/HOBt
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature for 2-16 hours until completion (monitor by LC-MS).
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography to yield the final amide.
Modification at the C2-Phenyl Position
Direct functionalization of the C2-phenyl ring post-synthesis is challenging. A more effective strategy is to incorporate desired substituents by using modified starting materials in the initial scaffold synthesis (Protocol 1.1).
Strategy: To explore the SAR of the C2-phenyl ring, a library of substituted benzamidine hydrochlorides (e.g., 4-fluoro, 4-methoxy, 3-chloro) should be used in place of benzamidine hydrochloride in Protocol 1.1. This "substrate-based" approach allows for systematic variation of the electronic and steric properties of this region.[14]
Part 3: Data Analysis for SAR Studies
After synthesizing and purifying the library of derivatives, they are evaluated in relevant biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values). The goal of SAR is to correlate specific structural changes with observed activity.
Caption: The iterative cycle of SAR in drug discovery.
Data Interpretation and Presentation
The collected data should be organized into a table to easily visualize trends.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | R⁴ Position | R⁵ Position | R²-Phenyl Substituent | IC₅₀ (µM) |
| Scaffold | -OH | -COOEt | H | > 50 |
| DEV-01 | -Cl | -COOEt | H | 25.3 |
| DEV-02 | -NH(Bn) | -COOEt | H | 5.2 |
| DEV-03 | -NH(c-Pr) | -COOEt | H | 1.1 |
| DEV-04 | -NH(c-Pr) | -COOH | H | 0.9 |
| DEV-05 | -NH(c-Pr) | -CONH(Me) | H | 0.4 |
| DEV-06 | -NH(c-Pr) | -CONH(Me) | 4-F | 0.08 |
| DEV-07 | -NH(c-Pr) | -CONH(Me) | 4-OMe | 1.5 |
Analysis of Hypothetical Data:
-
Position 4: Replacing the -OH with -Cl (DEV-01) provides a modest activity boost. However, introducing small, cyclic amines like cyclopropylamine (DEV-03) dramatically increases potency compared to a bulkier benzylamine (DEV-02), suggesting a constrained hydrophobic pocket.
-
Position 5: Converting the ester to a carboxylic acid (DEV-04) offers a slight improvement. Capping it as a small methylamide (DEV-05) further enhances activity, likely by introducing a new hydrogen bond interaction while maintaining solubility.
-
Position 2: Adding a small, electron-withdrawing fluorine atom to the phenyl ring (DEV-06) leads to a significant jump in potency. In contrast, an electron-donating methoxy group (DEV-07) is detrimental, indicating that the electronics and/or sterics at this position are critical for optimal binding.
This systematic analysis allows researchers to build a pharmacophore model, guiding the design of the next generation of more potent and selective compounds.[6][15]
References
- 1. "Recent synthetic methodologies for pyrimidine and its derivatives" by FARHAT IBRAHEEM, FURQAN AHMAD SADDIQUE et al. [journals.tubitak.gov.tr]
- 2. orientjchem.org [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. sjomr.org.in [sjomr.org.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
High-Yield Synthesis of 4-Hydroxypyrimidine Derivatives: An Application Guide for Medicinal Chemistry
Introduction: The Central Role of 4-Hydroxypyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[][2][3] Among its derivatives, the 4-hydroxypyrimidine (or its tautomeric form, pyrimidin-4-one) moiety is of particular significance. This structural motif is a privileged scaffold, frequently found in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Its prevalence in FDA-approved drugs underscores its importance for researchers, scientists, and drug development professionals.[2]
The synthetic accessibility and versatility of the 4-hydroxypyrimidine core allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed, field-proven protocols for the high-yield synthesis of these valuable derivatives, focusing on both classical and modern methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights to facilitate optimization and troubleshooting.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the 4-hydroxypyrimidine ring is typically achieved through the condensation of a three-carbon dielectrophilic component with a nitrogen-containing dinucleophile like urea, thiourea, or an amidine.[][5] This guide will focus on two robust and high-yielding strategies: the classical Pinner synthesis from β-ketoesters and a modern, one-pot multicomponent approach.
| Synthetic Strategy | Key Reactants | Typical Conditions | Yields | Advantages | Disadvantages |
| Classical Pinner Synthesis | β-Ketoester, Amidine/Urea/Thiourea | Base or acid catalysis, reflux | Good to Excellent | Well-established, reliable, readily available starting materials.[5][6][7] | Can require harsh conditions, sometimes leading to side products.[8] |
| One-Pot Multicomponent Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Catalyst (e.g., Lewis acid, organocatalyst), often solvent-free or in green solvents.[9] | High to Excellent | High atom economy, operational simplicity, shorter reaction times, access to diverse structures.[10][11] | Catalyst may be required, optimization can be substrate-dependent. |
| Microwave-Assisted Synthesis | Various (e.g., Biginelli reaction components) | Microwave irradiation | High to Excellent | Dramatically reduced reaction times, often improved yields, enhanced reaction control.[9][12][13][14][15][16] | Requires specialized equipment. |
Protocol 1: Classical Synthesis via β-Ketoester and S-Alkylisothiourea Condensation
This method represents a robust and scalable approach to 2-substituted-4-hydroxypyrimidines. A key advantage is the use of S-alkylisothioureas, which allows for direct installation of a thioether group at the 2-position—a versatile handle for further functionalization.[17][18] This one-pot, two-stage protocol employs a sequential base- and acid-mediated condensation to achieve high yields.[17][19]
Reaction Workflow & Mechanism
The reaction proceeds through a base-mediated condensation of the S-alkylisothiourea with the β-ketoester to form a vinylogous intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the final 4-hydroxypyrimidine product.
Caption: Workflow for the one-pot synthesis of 2-Alkylthio-4-hydroxypyrimidines.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the gram-scale synthesis of a key intermediate for the KRASG12C inhibitor, adagrasib.[17]
Materials:
-
S-alkylisothiouronium salt (e.g., S-isopropylisothiouronium iodide) (1.1 equiv.)
-
β-Ketoester (1.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF) (to 0.33 M concentration)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)
Procedure:
-
To a stirred solution of the β-ketoester (1.0 equiv.) in 2-MeTHF at 0 °C, add the S-alkylisothiouronium salt (1.1 equiv.).
-
Add DIPEA (1.1 equiv.) dropwise to the suspension while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 18 hours.
-
After the initial condensation is complete, add TfOH (1.0 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for an additional 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-alkylthio-4-hydroxypyrimidine.
Expert Insights & Causality:
-
Choice of Base: DIPEA is a non-nucleophilic hindered base, ideal for promoting the condensation without competing in side reactions.[19]
-
Two-Stage Process: The initial base-mediated step facilitates the formation of the key C-N bond, while the subsequent acid catalysis is crucial for the efficient cyclization and dehydration to the aromatic pyrimidine ring.[17][18]
-
Solvent: 2-MeTHF is a greener alternative to other ethereal solvents and is effective for this transformation.
-
Troubleshooting: Low yields may result from incomplete initial condensation. Ensure the full 18-hour stir time at 0 °C before proceeding with acidification and heating. Pungent thiol byproducts can indicate decomposition of the isothiourea under harsh conditions; maintaining the recommended temperatures is critical.[19]
Protocol 2: Microwave-Assisted Multicomponent Biginelli Reaction
Multicomponent reactions (MCRs) are highly efficient, allowing for the construction of complex molecules in a single step, thereby saving time, reagents, and reducing waste.[20][10][11] The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[13] The use of microwave irradiation dramatically accelerates this process, often leading to higher yields in minutes instead of hours.[9][14][16]
Reaction Workflow & Mechanism
The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration.
Caption: Simplified mechanism of the Biginelli multicomponent reaction.
Detailed Experimental Protocol
This protocol is a general method adapted from literature procedures utilizing microwave irradiation for the synthesis of dihydropyrimidinones, which can be readily oxidized to 4-hydroxypyrimidines if desired.[14][16]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., acid-functionalized polymer, 6 wt.%)[16]
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and the catalyst.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80 °C) and power (e.g., 50 W) for 10-15 minutes.[16] Note: Reaction time may vary based on substrates and microwave unit.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction vial to room temperature.
-
Add cold water or ethanol to the vial, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum.
-
The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Expert Insights & Causality:
-
Microwave Acceleration: Aldehydes, dicarbonyl compounds, and urea are excellent absorbers of microwave radiation. This allows for rapid, uniform heating of the reaction mixture, significantly accelerating the reaction rate compared to conventional heating methods.[16]
-
Catalyst Choice: While classical Biginelli reactions can use strong protic acids, modern methods often employ solid acid catalysts. These are advantageous as they are often reusable, milder, and simplify product work-up.[16]
-
Solvent-Free Conditions: Many microwave-assisted Biginelli reactions can be run under solvent-free conditions, which is a significant advantage for green chemistry, reducing waste and simplifying purification.[16]
-
Versatility: This method is highly versatile, tolerating a wide range of functional groups on the aromatic aldehyde, allowing for the rapid synthesis of a library of compounds for screening purposes.[10][11]
Conclusion
The synthesis of 4-hydroxypyrimidine derivatives is a mature field, yet one that continues to evolve with the advent of new technologies and methodologies. The classical Pinner-type synthesis remains a reliable and scalable workhorse for specific substitution patterns. Concurrently, modern techniques like microwave-assisted multicomponent reactions offer unparalleled speed, efficiency, and atom economy for generating molecular diversity. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy to access these critical scaffolds for advancing drug discovery and development.
References
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - A Sustainable Multicomponent Pyrimidine Synthesis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Purity: A Validated Recrystallization Protocol for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.[1] Achieving high purity of this compound is paramount for the integrity of downstream applications, ensuring the safety and efficacy of final drug products. This application note provides a comprehensive, validated protocol for the purification of this compound using the recrystallization technique. Beyond a simple set of instructions, this guide delves into the scientific rationale behind each step, offering insights derived from the structural characteristics of pyrimidine derivatives. It includes a detailed methodology, a troubleshooting guide for common challenges, and a visual workflow to ensure reproducibility and success for researchers in medicinal chemistry and process development.
The Principle of Recrystallization: A Primer
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The core principle is to dissolve the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. Impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the mother liquor). The success of this technique hinges on selecting an appropriate solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2]
Understanding the Molecule: Solvent Selection Rationale
The structure of this compound dictates its solubility behavior. It possesses:
-
Polar Moieties: A hydroxyl (-OH) group and an ethyl carboxylate group, which can participate in hydrogen bonding. These features enhance solubility in polar solvents.[3]
-
Aromatic System: A phenyl group and the pyrimidine ring, which contribute to its nonpolar character and can interact favorably with aromatic or less polar solvents.
This dual nature suggests that polar protic solvents, such as alcohols, are excellent candidates. Ethanol is a particularly effective choice as it is often used in the final step of the compound's synthesis, making it a logical starting point for purification.[1]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Activated Charcoal (decolorizing carbon, optional)
-
Distilled Water
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Powder funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Whatman filter paper (or equivalent)
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure optimal results.
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more ethanol in small portions while the solution is heating. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[4] This is a critical step for achieving a supersaturated solution upon cooling, which is essential for maximizing crystal yield.
Step 2: Decolorization and Hot Filtration (If Necessary)
-
Causality: If the resulting solution is colored due to impurities, these can be adsorbed and removed.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent flash boiling in the next step.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.[4]
-
Perform a hot gravity filtration using a pre-heated powder funnel and fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Cover the flask containing the clear, hot filtrate to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.
-
If no crystals form once the solution reaches room temperature, crystallization can be induced by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[2]
Step 4: Maximizing Yield
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-30 minutes.[2] This further decreases the compound's solubility, maximizing the quantity of crystals that precipitate from the solution.
Step 5: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of cold ethanol . Using cold solvent is essential to rinse away any adhering mother liquor containing impurities without significantly redissolving the purified product.[4]
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
Step 6: Drying
-
Transfer the purified crystals from the filter paper to a watch glass.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent. The final product should be a fine, crystalline powder.
Experimental Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Quantitative Data and Expected Outcomes
The following table summarizes key parameters and expected results for this protocol.
| Parameter | Recommended Value / Observation | Rationale |
| Solvent | Ethanol | Good solubility at high temperatures and poor solubility at low temperatures; often used in synthesis.[1] |
| Solvent-to-Solute Ratio | ~10-20 mL per gram (approx.) | This is an empirical value. The goal is to use the minimum amount of hot solvent to form a saturated solution.[4] |
| Appearance of Pure Product | White to off-white crystalline solid | The related compound is a yellow powder[3], but purification should remove colored impurities. |
| Expected Recovery | 75-90% | Recovery depends on the initial purity and careful execution of the protocol. Some loss in the mother liquor is unavoidable. |
| Purity Assessment | Melting Point, HPLC, NMR | A sharp melting point range and clean spectra indicate high purity. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble even in the cold solvent. | - Re-heat the solution to evaporate some of the solvent and attempt to cool again.- Try adding a suitable anti-solvent (a solvent in which the compound is insoluble but is miscible with ethanol, e.g., cold water) dropwise until turbidity persists.[4] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to an extreme degree. | - Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and re-cool.- Ensure the cooling process is very slow. |
| Crystals are Still Colored | - The colored impurity was not fully removed.- The impurity has similar solubility and co-crystallized. | - Repeat the recrystallization process, ensuring the use of activated charcoal during the hot filtration step.[4] |
| Low Recovery of Product | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the wash solvent is ice-cold and use only a minimal amount.- Ensure the filtration apparatus is pre-heated before hot filtration. |
References
Developing enzyme inhibition assays for pyrimidine-based compounds
Topic: Developing Robust Enzyme Inhibition Assays for Pyrimidine-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrimidine Scaffolds in Enzyme Inhibition
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] These heterocyclic compounds are particularly prominent as inhibitors of various enzyme classes, playing critical roles in oncology, immunology, and anti-infective research.[1][2] Pyrimidine-based drugs frequently target enzymes central to nucleotide metabolism, such as Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS), or key signaling proteins like kinases.[3][4][5] The efficacy of these compounds is directly linked to their ability to potently and selectively inhibit their target enzymes.
Therefore, the development of robust, reliable, and reproducible enzyme inhibition assays is a foundational activity in the drug discovery pipeline for this class of molecules.[6][7] A well-designed assay not only enables the high-throughput screening (HTS) of compound libraries to identify initial "hits" but also provides the quantitative data necessary for lead optimization, structure-activity relationship (SAR) studies, and detailed mechanistic characterization.[6][8]
This guide provides a comprehensive framework for developing and validating enzyme inhibition assays tailored for pyrimidine-based compounds. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental design, the principles of assay validation, and the protocols required to generate high-quality, actionable data.
Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics and inhibition modalities is essential for designing meaningful assays and correctly interpreting the resulting data.[9] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of how an inhibitor affects an enzyme's kinetic parameters provides deep insight into its mechanism of action (MOA).[8][10]
Key Parameters: IC50 and Kᵢ
Two values are universally used to quantify an inhibitor's potency:
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[11][12] It is the most common metric for comparing the potency of different inhibitors in a standardized assay.
-
Kᵢ (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme. Unlike the IC₅₀, the Kᵢ is a true thermodynamic constant and is not dependent on the substrate concentration used in the assay.[11]
While IC₅₀ is invaluable for initial screening, determining the Kᵢ and the mode of inhibition is critical for understanding how the inhibitor will perform in a physiological setting where substrate concentrations can vary.[10][13]
Modes of Reversible Inhibition
The mechanism by which a reversible inhibitor binds to its target dictates its effect on the enzyme's kinetics. Understanding this mechanism is crucial for drug development.[8][10]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site where the substrate also binds. This form of inhibition can be overcome by increasing the substrate concentration.[10]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing substrate concentration.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.
Caption: Modes of reversible enzyme inhibition.
A Strategic Workflow for Assay Development
Developing a high-quality assay is a systematic process designed to ensure the data generated is both accurate and reproducible.[7][14] The goal is to create a self-validating system where integrated controls and statistical measures confirm the integrity of the results from every plate and every run.[15]
Caption: General workflow for enzyme inhibition assay development.
Choosing the Right Assay Format
The choice of detection technology is a critical first step and depends on the specific enzyme, available instrumentation, and required throughput.[16]
| Assay Format | Principle | Advantages | Disadvantages |
| Absorbance | Measures the change in color (absorbance) of a substrate or product.[6] | Simple, inexpensive, robust, widely applicable.[1] | Lower sensitivity, potential for compound interference, not ideal for HTS miniaturization.[6] |
| Fluorescence | Measures changes in fluorescence intensity (FI), polarization (FP), or FRET upon substrate conversion.[17] | High sensitivity, amenable to HTS and miniaturization. | Susceptible to autofluorescent compounds (false positives/negatives). |
| Luminescence | Measures light produced from a chemical reaction, often coupled to the primary enzyme reaction (e.g., ATP depletion).[18] | Extremely high sensitivity, low background, excellent for low enzyme concentrations. | Can be more expensive, requires careful management of coupled enzyme kinetics. |
Expert Insight: For initial screening of pyrimidine libraries against novel kinase targets, a luminescence-based assay detecting ATP consumption (e.g., Promega's Kinase-Glo®) is often preferred due to its high sensitivity and robustness.[18] For metabolic enzymes like DHODH, a simpler absorbance-based assay monitoring the reduction of an electron acceptor is often sufficient and cost-effective.[1]
Optimization and Validation: Building a Robust System
An assay is only as good as its validation.[15] This phase establishes the conditions for optimal performance and quantifies the assay's reliability.[14][19]
-
Enzyme and Substrate Concentration: The concentrations of enzyme and substrate must be carefully titrated. The enzyme concentration should be low enough to ensure the reaction rate is linear over the desired time course. The substrate concentration is often set at or near its Michaelis constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.[6]
-
Reaction Linearity: It is crucial to confirm that the reaction rate is linear with respect to both time and enzyme concentration. This ensures that the measurements are taken during the initial velocity phase of the reaction, a core assumption of Michaelis-Menten kinetics.[9]
-
Statistical Validation for HTS: For screening applications, the assay's quality is assessed using statistical parameters derived from control wells (positive control = inhibited reaction; negative control = uninhibited reaction).[7]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 10 | Ensures a sufficient dynamic range to detect inhibition.[19] |
| Coefficient of Variation (%CV) | (StdDev / Mean) * 100 | < 10-15% | Measures the precision and reproducibility of the signal.[19] |
| Z'-factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | > 0.5 | A measure of assay quality that accounts for both dynamic range and data variation. A Z' > 0.5 indicates an excellent and robust assay suitable for HTS.[7][16] |
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments in the characterization of pyrimidine-based enzyme inhibitors.
Protocol 1: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH) Inhibition
This protocol describes a continuous absorbance assay to screen for inhibitors of human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target.[1][20] The assay measures the DHODH-catalyzed reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600-650 nm.[1]
Materials:
-
Recombinant human DHODH
-
L-dihydroorotate (DHO) (Substrate)
-
2,6-dichloroindophenol (DCIP) (Electron Acceptor)
-
Coenzyme Q₁₀
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Pyrimidine-based test compounds (e.g., Brequinar as a positive control)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of kinetic absorbance measurements
Procedure:
-
Reagent Preparation: Prepare concentrated stock solutions of DHO, DCIP, CoQ₁₀, and test compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of DHODH in assay buffer.
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare a Reaction Master Mix containing assay buffer, Coenzyme Q₁₀, and DCIP at 2x their final desired concentrations.
-
Compound Plating: Serially dilute the pyrimidine-based inhibitors in 100% DMSO. Then, transfer 1 µL of each dilution into the wells of a 96-well plate. Include wells with 1 µL of DMSO only (negative control, 0% inhibition) and wells with a known inhibitor like Brequinar (positive control, 100% inhibition).
-
Enzyme Pre-incubation: Add 50 µL of the DHODH working solution to each well. Mix gently and incubate the plate for 15-30 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[1]
-
Reaction Initiation: Add 50 µL of the 2x Substrate/DCIP Master Mix to all wells to initiate the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the decrease in absorbance at 650 nm every 30 seconds for 15-20 minutes.[1]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates relative to the DMSO controls and plot the percent inhibition versus the logarithm of inhibitor concentration.
Protocol 2: IC₅₀ Determination Workflow
The IC₅₀ value is determined by measuring the enzyme activity over a range of inhibitor concentrations.[21] The resulting data are then fitted to a dose-response curve.[12]
Caption: Workflow for determining the IC₅₀ of an inhibitor.
Procedure (General):
-
Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of the pyrimidine compound in DMSO. This creates a wide concentration range to define the top and bottom plateaus of the inhibition curve.
-
Assay Execution: Perform the enzymatic assay as described in Protocol 1, using the prepared dilution series. It is critical to run each concentration in triplicate to assess variability.
-
Data Normalization:
-
Average the rates from the negative control wells (DMSO only) to define 0% inhibition.
-
Average the rates from the positive control wells (saturating concentration of a known inhibitor) to define 100% inhibition.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))
-
-
Curve Fitting: Plot the % Inhibition versus the log[Inhibitor] concentration. Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data and calculate the IC₅₀ value.[12][13]
Protocol 3: Elucidating the Mechanism of Action (MOA)
To determine if an inhibitor is competitive, non-competitive, or exhibits another mode of action, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.[8][10]
Procedure:
-
Matrix Design: Design a matrix of experiments. This typically involves 5-6 different fixed concentrations of the pyrimidine inhibitor (including a zero-inhibitor control) and, for each inhibitor concentration, a range of 6-8 substrate concentrations (typically from 0.2 x Kₘ to 10 x Kₘ).
-
Assay Execution: Perform the enzyme assay for every condition in the matrix, measuring the initial reaction velocity (V₀).
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.
-
Analyze the effect of the inhibitor on these parameters:
-
Competitive: Vₘₐₓ remains unchanged, Kₘ increases.
-
Non-competitive: Vₘₐₓ decreases, Kₘ remains unchanged.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease proportionally.
-
Mixed: Both Vₘₐₓ and Kₘ change.
-
-
A double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]) is a classic visualization tool. The pattern of line intersections is characteristic of the inhibition modality.
-
Case Study: Targeting the De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is essential for cell proliferation, making its enzymes prime targets in oncology and immunology.[3][20] Key enzymes in this pathway include Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS).[22][23]
Caption: The de novo pyrimidine biosynthesis pathway highlighting key drug targets.
Hypothetical Data Table: Inhibition of Thymidylate Synthase
A novel pyrimidine-based compound, "Pyr-Inhib-01," was tested for its ability to inhibit recombinant human Thymidylate Synthase using a tritium release assay.[22] The well-known antimetabolite 5-Fluorouracil (administered as FdUMP in vitro) was used as a positive control.
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
| 5-Fluorouracil (FdUMP) | Thymidylate Synthase | 5.5 | Covalent/Irreversible[24] |
| Pyr-Inhib-01 | Thymidylate Synthase | 25.2 | Competitive (vs. dUMP) |
This data, derived from robust assays, would position Pyr-Inhib-01 as a potent hit compound worthy of further investigation and lead optimization.
Conclusion
The successful discovery and development of novel pyrimidine-based therapeutics are critically dependent on high-quality bioanalytical data. By adopting a systematic approach to assay development—starting with a clear understanding of enzymology, selecting the appropriate assay format, and performing rigorous optimization and validation—researchers can build self-validating systems that generate reliable and reproducible results. The protocols and strategies outlined in this guide provide a robust framework for characterizing pyrimidine-based inhibitors, ultimately accelerating the journey from initial hit identification to clinical candidate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. citeab.com [citeab.com]
- 21. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Inflammation
Inflammation is a fundamental protective response of the immune system to harmful stimuli such as pathogens and damaged cells. However, dysregulated and chronic inflammation is a key pathological feature of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, and several pyrimidine-based drugs, such as tofacitinib and epirizole, are already in clinical use for treating inflammatory conditions.[1]
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a promising pyrimidine derivative that has garnered interest for its potential anti-inflammatory properties. Its structural features make it an attractive candidate for modulating key inflammatory pathways. This document provides a comprehensive guide to the application of this compound in anti-inflammatory drug discovery, detailing its mechanism of action, protocols for its evaluation, and insights into its structure-activity relationship.
Core Mechanisms of Anti-inflammatory Action
Pyrimidine derivatives, including this compound, exert their anti-inflammatory effects by targeting multiple key components of the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways.
Inhibition of Pro-inflammatory Enzymes: COX-1 and COX-2
A major mechanism by which many anti-inflammatory drugs function is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Pyrimidine derivatives have shown significant potential as selective COX-2 inhibitors.[2][3] While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on closely related 2-phenylpyrimidine derivatives have demonstrated potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values comparable to the well-known COX-2 inhibitor, celecoxib.[4]
Modulation of Inflammatory Signaling Pathways: The NF-κB Axis
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[5] The NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
This compound and its analogs are hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκB or by directly preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of key inflammatory mediators like nitric oxide (NO) and TNF-α.[4]
Quantitative Data on Anti-inflammatory Activity of Related Pyrimidine Derivatives
While specific quantitative data for this compound is limited, the following table summarizes the reported anti-inflammatory activity of structurally similar pyrimidine derivatives to provide a benchmark for screening and development.
| Compound Class | Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | In vitro COX Inhibition | COX-1 | 19.5 | Celecoxib | 14.2 | [7] |
| COX-2 | 0.29 | 0.42 | [7] | |||
| 1,5-Diphenyl Pyrazole Derivatives | In vitro COX Inhibition (EIA) | COX-2 | 0.45 | Diclofenac | - | [2] |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | In vitro COX Inhibition | COX-2 | 0.48 | Celecoxib | - | [8] |
Note: The data presented is for related compounds and should be used as a reference for designing experiments for this compound.
Experimental Protocols for Evaluating Anti-inflammatory Activity
The following protocols are designed to facilitate the screening and characterization of this compound and its derivatives for their anti-inflammatory potential.
In Vitro Assays
This assay is a primary screening tool to assess the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
This compound (test compound)
-
L-NMMA (non-selective NOS inhibitor, positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[9]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (L-NMMA).
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8]
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value of the test compound.
This assay directly measures the activation of the NF-κB transcription factor, providing mechanistic insight into the anti-inflammatory activity of the test compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
This compound (test compound)
-
Bay11-7082 or IMD0354 (known NF-κB inhibitors, positive controls)[6]
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement:
-
Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity (NF-κB-driven).
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity (internal control).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation compared to the TNF-α stimulated control.
In Vivo Assay
This is a classic and well-established in vivo model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory drugs.[4][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
This compound (test compound)
-
Indomethacin or Diclofenac (reference drug)
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test compound.
-
Dosing: Administer the test compound and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by the test compound.
Experimental Workflow
Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[9] For 2-phenylpyrimidine-5-carboxylate analogs, key SAR considerations include:
-
Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the 2-phenyl ring can modulate the compound's binding affinity to target enzymes like COX-2. Electron-withdrawing or electron-donating groups can influence the overall potency and selectivity.
-
Modifications at the 5-position: The ester group at the 5-position is a potential site for modification to improve pharmacokinetic properties such as solubility and metabolic stability. Conversion to amides or other functional groups could lead to enhanced biological activity.
-
The 4-hydroxy Group: The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the active site of target proteins. Its presence is often crucial for activity.
Systematic modification of these positions and subsequent evaluation using the protocols outlined above will be critical in optimizing the anti-inflammatory potency and drug-like properties of this chemical series.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its pyrimidine core is a well-validated scaffold for targeting key inflammatory pathways. The protocols and insights provided in this document offer a robust framework for researchers to systematically evaluate this compound and its derivatives. Future work should focus on obtaining specific quantitative data for the parent compound, exploring its detailed mechanism of action, and conducting comprehensive SAR studies to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Such efforts will be instrumental in advancing this class of compounds towards potential clinical development for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkb.ub.ac.id [jkb.ub.ac.id]
- 4. inotiv.com [inotiv.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-ones from ethyl pyrimidine carboxylate
Application Note & Protocol
Title: Synthesis of 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-ones from Ethyl 4-Aminopyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure due to its prevalence in compounds with significant therapeutic potential, including anticancer and antiviral agents. This application note provides a comprehensive, scientifically-grounded guide for the synthesis of 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-ones, a key subclass of this family. The described two-step methodology begins with the readily available ethyl 4-aminopyrimidine-5-carboxylate and proceeds through a strategic annulation of the pyridine ring. The protocol details a robust and adaptable approach involving an initial aza-Michael addition followed by a high-temperature intramolecular cyclization. This guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and presents a framework for optimization, empowering researchers to efficiently construct this valuable heterocyclic core for applications in medicinal chemistry and drug discovery.
Part 1: Synthetic Strategy and Mechanistic Insights
The construction of the pyrido[4,3-d]pyrimidine core is of considerable interest to medicinal chemists.[1][2] The strategy detailed herein builds the fused pyridine ring onto a pre-formed pyrimidine, a convergent approach that allows for modularity. The synthesis is achieved in two key stages starting from ethyl 4-aminopyrimidine-5-carboxylate:
-
Aza-Michael Addition: The primary amino group of the pyrimidine acts as a nucleophile, adding to an α,β-unsaturated ester like ethyl acrylate. This conjugate addition reaction forms a crucial N-substituted amino diester intermediate.[3][4]
-
Intramolecular Thermal Cyclization: The newly formed secondary amine of the intermediate performs a nucleophilic attack on the C5-ester carbonyl of the pyrimidine ring. This intramolecular acylation, driven by high temperatures, closes the six-membered pyridine ring to yield the target 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one. This type of reaction is analogous in principle to the cyclization step of the well-established Gould-Jacobs quinoline synthesis.[5][6][7]
Causality and Experimental Rationale
-
Choice of Starting Materials: Ethyl 4-aminopyrimidine-5-carboxylate is an ideal precursor. The ortho-positioning of the amino group (a nucleophile) and the ester (an electrophile) is perfectly arranged for the final ring-closing reaction. Ethyl acrylate serves as a simple and effective three-carbon synthon required to build the pyridine ring.
-
Aza-Michael Addition Conditions: While this reaction can proceed thermally, it is often sluggish. Catalysis with a mild base can be employed to deprotonate the amine, increasing its nucleophilicity, or to activate the acrylate. However, to avoid side reactions like ester hydrolysis, a neat, thermal approach is often preferred for simplicity, as detailed in the protocol below. Microwave irradiation has also been shown to significantly accelerate Michael additions, reducing reaction times from hours or days to minutes.[4]
-
Thermal Cyclization Environment: The intramolecular cyclization step has a significant activation energy barrier.[7] This is overcome by using a very high-boiling, inert solvent such as diphenyl ether (b.p. ~258 °C). This solvent provides the necessary thermal energy for the reaction to proceed efficiently while remaining chemically inert, preventing unwanted side reactions. The cyclization is a condensation reaction, eliminating a molecule of ethanol, which is driven off at the high reaction temperature, helping to push the equilibrium towards the product.
Reaction Mechanism Workflow
The following diagram illustrates the key transformations from the starting pyrimidine to the final bicyclic product.
Caption: Overall reaction pathway for the synthesis.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Protocol 1: Synthesis of Diethyl 2-(((5-(ethoxycarbonyl)pyrimidin-4-yl)amino)methyl)malonate (Intermediate)
This procedure outlines the initial Michael addition. Note: A more direct, albeit potentially lower-yielding, route to the final product involves reacting the aminopyrimidine with diethyl ethoxymethylenemalonate (EMME) and cyclizing the resulting intermediate, a process known as the Gould-Jacobs reaction.[5][8][9] The protocol below uses ethyl acrylate for a more focused construction of the dihydropyridinone ring.
Materials and Reagents:
-
Ethyl 4-aminopyrimidine-5-carboxylate
-
Ethyl acrylate (freshly distilled is recommended)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate, hexanes, dichloromethane
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq., e.g., 10 mmol, 1.67 g) and ethyl acrylate (1.5 eq., e.g., 15 mmol, 1.50 g, 1.63 mL).
-
Heat the neat mixture with stirring in an oil bath set to 110-120 °C for 12-24 hours. Causality: The elevated temperature provides the activation energy for the conjugate addition without the need for a catalyst, which could complicate purification.
-
Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent). The disappearance of the starting aminopyrimidine spot indicates reaction completion.
-
After cooling to room temperature, the resulting crude oil is purified directly.
-
Prepare a silica gel column. Elute the crude product using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the intermediate as a viscous oil or low-melting solid.
Protocol 2: Synthesis of 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one (Final Product)
Materials and Reagents:
-
Aza-Michael Adduct Intermediate (from Protocol 1)
-
Diphenyl ether (high-purity)
-
High-temperature reaction flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Hexanes or cyclohexane (for washing)
-
Buchner funnel and filter paper
Procedure:
-
Place the intermediate from the previous step (1.0 eq., e.g., 5 mmol) into a reaction flask suitable for high temperatures.
-
Add diphenyl ether as the solvent (approx. 5-10 mL per gram of intermediate).
-
Heat the solution, with stirring, to a vigorous reflux (approx. 250-255 °C). Causality: This high temperature is critical to overcome the energy barrier for the intramolecular amide bond formation and ring cyclization.[7]
-
Maintain the reflux for 30-90 minutes. The reaction can be monitored by TLC if samples are carefully taken and diluted.
-
Allow the reaction mixture to cool slowly to room temperature. The desired product should precipitate out of the diphenyl ether.
-
Add hexanes or cyclohexane (approx. 5-10 volumes relative to the diphenyl ether) to the cooled mixture to further induce precipitation and dilute the high-boiling solvent.[10]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with hexanes or cyclohexane to remove residual diphenyl ether.
-
Dry the product under vacuum to yield the 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.
Part 3: Data Summary and Optimization
The efficiency of this synthetic sequence can be influenced by several factors. The following table provides representative data and parameters for consideration.
| Step | Key Parameters | Typical Conditions | Expected Yield | Notes & Troubleshooting |
| 1. Michael Addition | Temperature | 110-120 °C (neat) | 50-70% | Low Conversion: Increase reaction time or temperature. Consider microwave-assisted synthesis.[4] Side Products: Di-addition can occur; using a moderate excess of acrylate (1.2-1.5 eq) is optimal. |
| Reactant Ratio | 1.0 : 1.5 (Amine:Acrylate) | |||
| 2. Cyclization | Temperature | 250-255 °C | 60-85% | Incomplete Cyclization: Ensure the temperature is maintained at a vigorous reflux. Reaction times may need to be extended. Darkening/Decomposition: The reaction mixture will likely darken significantly; this is normal.[10] However, excessive charring may indicate the temperature is too high or the starting material is impure. |
| Solvent | Diphenyl Ether | Product Isolation: If the product does not precipitate well, place the flask in a refrigerator or freezer for several hours. Ensure sufficient anti-solvent (hexanes) is used. |
Conclusion
This application note details a reliable and logical two-step synthesis of 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-ones from ethyl 4-aminopyrimidine-carboxylate. By understanding the mechanistic principles behind the aza-Michael addition and the subsequent thermal cyclization, researchers can effectively troubleshoot and adapt this protocol. This methodology provides a valuable tool for accessing a privileged heterocyclic scaffold, facilitating further exploration in the fields of medicinal chemistry and drug development.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. As a key intermediate in the development of novel pharmaceutical agents, optimizing its synthesis for both yield and purity is paramount.[1] This document moves beyond a simple protocol, offering a framework for understanding the reaction mechanism, troubleshooting common experimental issues, and answering frequently asked questions to empower you to achieve consistent and high-quality results.
Synthesis Overview and Core Mechanism
The most reliable and widely adopted method for synthesizing this compound is the condensation reaction between a substituted amidine, specifically benzamidine , and a malonic ester derivative, diethyl ethoxymethylenemalonate (DEEM) . This approach is favored for its high efficiency and the directness with which it constructs the pyrimidine core.
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack/Michael Addition: The more nucleophilic nitrogen of benzamidine attacks the electron-deficient β-carbon of DEEM.
-
Cyclization: The second nitrogen of the amidine intermediate then undergoes an intramolecular nucleophilic attack on one of the ester carbonyls.
-
Elimination: The reaction concludes with the elimination of ethanol and the ethoxy group, leading to the formation of the stable, aromatic pyrimidine ring. The product exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.
Reaction Mechanism Visualization
References
Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Welcome to the technical support guide for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this promising heterocyclic compound. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your experiments, from early-stage in vitro assays to preclinical in vivo studies.
Part 1: Compound Profile & The Core Challenge
Q1: What is this compound, and why is its aqueous solubility a concern?
This compound is a pyrimidine derivative, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Its structure, featuring a phenyl ring and a pyrimidine core, contributes significantly to its lipophilicity (hydrophobicity), which in turn leads to poor aqueous solubility.
Poor aqueous solubility is a major hurdle in drug development.[3] It can lead to:
-
Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to an underestimation of potency.[1]
-
Low and Erratic Oral Bioavailability: For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Poor solubility limits this dissolution step, resulting in insufficient absorption into the bloodstream.[4]
-
Difficulties in Formulation: Creating stable and effective dosage forms, especially for intravenous administration, is extremely challenging.[5]
The goal of solubility enhancement is to overcome these barriers to effectively evaluate the therapeutic potential of the compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Initial Steps & In Vitro Assays
Q2: I'm preparing my compound for a cell-based assay. What is the best way to make a stock solution and dilute it into my aqueous culture medium?
This is the most common and critical first step. The standard practice is to create a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
Experimental Protocol 1: Preparing a Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions due to its powerful solubilizing capacity for a wide range of organic molecules.[6][7]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[8] Ensure the final solution is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Dilution into Aqueous Media:
When diluting the DMSO stock into your cell culture medium or buffer, it is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% .[7] Rapid dilution can cause the compound to precipitate. To avoid this, add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid dispersion.[8]
Q3: My compound is precipitating in the assay plate after dilution. What's happening and how can I fix it?
This indicates that the final concentration of your compound in the aqueous medium exceeds its kinetic solubility limit. The organic solvent (DMSO) keeps it in solution at a high concentration, but upon dilution, the environment becomes predominantly aqueous, and the hydrophobic compound "crashes out."
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Use Co-solvents: If higher concentrations are necessary, consider including a pharmaceutically acceptable co-solvent in your final aqueous medium. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby increasing the solubility of a lipophilic drug.[9][10][11] Common examples include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[9][]
-
Check for pH Effects: The solubility of your compound may be pH-dependent. Assess the pH of your final assay medium.
Solubilization Strategy Selection
The following diagram outlines a decision-making workflow for initial solubility troubleshooting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
Technical Support Center: Troubleshooting Side Reactions in the Biginelli Synthesis
Welcome to the technical support center for the Biginelli synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful multi-component reaction and troubleshoot common side reactions. As chemists, we understand that even well-established reactions can present challenges. This resource provides in-depth, experience-based solutions to common issues encountered during the synthesis of dihydropyrimidinones (DHPMs).
Introduction to the Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone of heterocyclic chemistry, providing access to a wide range of biologically active molecules.[1][2] The reaction is typically acid-catalyzed and valued for its operational simplicity and atom economy.[3][4]
The generally accepted mechanism proceeds via an N-acyliminium ion intermediate, as proposed by Kappe. This pathway involves the initial acid-catalyzed condensation of the aldehyde and urea, which then acts as an electrophile for the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[1][5]
Caption: Figure 1: Proposed Biginelli Reaction Mechanism (Iminium Pathway).
Despite its utility, the Biginelli reaction is not without its pitfalls. Competing reaction pathways can lead to a variety of side products, reducing the yield and purity of the desired DHPM. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired DHPM Product
Q1: My reaction has a low yield, and I see a lot of unreacted starting materials by TLC/HPLC. What's going wrong?
A1: This is a very common issue and often points to insufficient reaction activation or suboptimal conditions. Here’s a breakdown of the likely causes and how to address them:
-
Insufficient Catalyst Activity: The catalyst is the engine of this reaction.[6] If it's weak, old, or used in insufficient quantity, the reaction will stall.
-
Expert Insight: While classical Brønsted acids like HCl work, they can be harsh.[1] Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃ often provide better yields under milder conditions.[3] For thiourea-based reactions, certain Lewis acids like CuCl₂ can coordinate too strongly with the sulfur, reducing catalytic activity. In such cases, a different Lewis acid like NiCl₂·6H₂O may be more effective.[7]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 5 mol% to 15 mol%).
-
Switch Catalyst Type: If a Brønsted acid fails, try a Lewis acid. See the table below for a comparison.
-
Check Catalyst Quality: Ensure your catalyst is anhydrous and has been stored correctly.
-
-
-
Suboptimal Temperature and Time: The reaction may not have enough energy to overcome the activation barrier or may not have run long enough.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or acetonitrile is a common starting point.
-
Extend Reaction Time: Monitor the reaction progress by TLC. Some substrate combinations, especially those with steric hindrance, may require extended reaction times (e.g., 12-24 hours).
-
-
-
Poor Reagent Purity: Impurities in your starting materials can inhibit the catalyst or introduce competing side reactions.
-
Troubleshooting Steps:
-
Purify Aldehyde: Distill or recrystallize the aldehyde, especially if it's been stored for a long time, as aldehydes can oxidize to carboxylic acids.
-
Use High-Purity Ketoester and Urea: Ensure these reagents are dry and of high purity.
-
-
| Catalyst Type | Common Examples | Strengths & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, readily available. Can be harsh, leading to degradation. |
| Lewis Acids | FeCl₃, InCl₃, Yb(OTf)₃, ZnCl₂ | Often milder, higher yields, better for sensitive substrates.[3] |
| Heterogeneous | Montmorillonite K-10, Amberlyst | Easy to remove by filtration, recyclable, environmentally friendly. |
Table 1: Comparison of Common Catalyst Types for the Biginelli Reaction.
Issue 2: Formation of Knoevenagel Condensation Byproduct
Q2: I've isolated a major byproduct that appears to be the result of a reaction between my aldehyde and β-ketoester, but without the urea component. What is it and how do I prevent it?
A2: You are likely observing the Knoevenagel condensation product . This is a classic side reaction where the aldehyde and the active methylene group of the β-ketoester react directly, especially under acidic conditions, to form an α,β-unsaturated dicarbonyl compound.[8] This pathway competes directly with the formation of the N-acyliminium ion needed for the Biginelli reaction.
Caption: Figure 2: Knoevenagel Side Reaction Pathway.
-
Causality: The Knoevenagel pathway is favored when the rate of condensation between the aldehyde and ketoester is faster than the rate of iminium ion formation from the aldehyde and urea. This can be influenced by the catalyst and reaction stoichiometry.
-
Troubleshooting Strategies:
-
Alter Stoichiometry: Use a slight excess of urea (e.g., 1.2-1.5 equivalents). This pushes the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.
-
Catalyst Choice: Some Lewis acids are particularly effective at promoting the iminium ion pathway. For example, BF₃·OEt₂ in conjunction with CuCl has been shown to favor the Biginelli product.[9]
-
Atwal Modification: For particularly stubborn cases, especially with aliphatic aldehydes, the Atwal modification is an excellent strategy.[1][10] This involves pre-forming the Knoevenagel adduct (the enone) and then reacting it with the urea/thiourea derivative under nearly neutral conditions. This stepwise approach avoids the direct competition.[9][10]
-
Protocol: Atwal Modification
Step 1: Enone Formation: In a round-bottom flask, combine the aldehyde (1.0 eq) and β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base like piperidine or a mild acid. Stir at room temperature or with gentle heating until TLC analysis shows complete consumption of the aldehyde. Remove the solvent under reduced pressure.
Step 2: Cyclization: To the crude enone, add the urea or thiourea derivative (1.1-1.2 eq) and a suitable solvent (e.g., ethanol). Add an acid catalyst (e.g., HCl) and reflux the mixture until the reaction is complete by TLC.
Work-up: Cool the reaction mixture, and the product often precipitates. It can then be collected by filtration and recrystallized.
Issue 3: Formation of Hantzsch Dihydropyridine Byproduct
Q3: My product mixture is highly fluorescent, and I've identified a Hantzsch-type dihydropyridine. Why is this forming instead of my DHPM?
A3: The formation of a Hantzsch 1,4-dihydropyridine (DHP) is a significant competing side reaction, particularly at higher temperatures.[11] The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[4][12] In the context of the Biginelli reaction, the ammonia is often generated from the thermal decomposition of urea.
Caption: Figure 3: Competing Biginelli and Hantzsch Pathways.
-
Causality: High reaction temperatures promote the decomposition of urea into ammonia and isocyanic acid. The liberated ammonia can then participate in the Hantzsch pathway.
-
Troubleshooting Strategies:
-
Control Temperature: This is the most critical parameter. Avoid excessively high temperatures. If refluxing in a high-boiling solvent, consider switching to a lower-boiling one (e.g., ethanol) or running the reaction at a specific, controlled temperature below reflux (e.g., 60-80 °C).[13]
-
Catalyst Selection: Certain catalysts can selectively promote one pathway over the other. For instance, nano-ZnO has been reported to favor the Biginelli reaction at 60°C under solvent-free conditions, while at higher temperatures (120-140 °C in water), it can favor the Hantzsch pathway.[13]
-
Order of Addition: In some cases, adding the urea portion-wise or as the last component to the pre-heated mixture of aldehyde, ketoester, and catalyst can minimize its residence time at high temperatures before it reacts, thus reducing decomposition.
-
Issue 4: Isolation of an Open-Chain Ureide Intermediate
Q4: I've isolated a product that contains all three components, but it hasn't cyclized to form the DHPM ring. How can I promote the final cyclization step?
A4: You have successfully formed the open-chain ureide intermediate, but the final intramolecular cyclization-dehydration step has stalled.[5] This is often due to insufficient activation of the ketone carbonyl for the nucleophilic attack by the terminal urea nitrogen.
-
Causality: This final ring-closure step requires acid catalysis to protonate the ketone carbonyl, making it more electrophilic. Steric hindrance around the ketone or the urea nitrogen can also impede this step.
-
Troubleshooting Strategies:
-
Increase Acid Catalyst Concentration/Strength: The cyclization is acid-catalyzed. If you are using a mild catalyst, increasing its concentration or switching to a stronger acid (e.g., adding a co-catalyst like p-TsOH) for the final phase of the reaction can drive the cyclization to completion.
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier for ring closure. If the reaction was run at a moderate temperature, try heating it to reflux.
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition state for cyclization. Switching to a more polar solvent might facilitate the reaction.
-
Frequently Asked Questions (FAQs)
Q: Can I use aliphatic aldehydes in the Biginelli reaction? A: Yes, but they are often more challenging than aromatic aldehydes. Aliphatic aldehydes can be prone to self-condensation (aldol reaction) and often give lower yields in the classical Biginelli protocol. The Atwal modification is highly recommended for these substrates as it generally produces higher yields.[10]
Q: My product is insoluble and crashes out of the reaction mixture. How can I improve its solubility? A: Product insolubility can be a purification advantage, but if it precipitates prematurely, it can trap starting materials and lower the yield. Try switching to a solvent with higher solubilizing power, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Alternatively, running the reaction at a higher temperature might keep the product in solution until the reaction is complete.
Q: How does the choice of solvent affect the reaction? A: The solvent plays a crucial role. Polar protic solvents like ethanol can participate in hydrogen bonding and help stabilize charged intermediates. Aprotic solvents like THF or acetonitrile are also commonly used. Some studies suggest that the solvent's primary role is to influence the keto-enol tautomerism of the β-ketoester, which can dictate the reaction's overall efficiency. Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective, reducing reaction times and often improving yields.[3]
Q: Is it possible to synthesize N-substituted DHPMs? A: Yes. Using mono-substituted ureas or thioureas allows for the synthesis of N1-substituted DHPMs. This is a common strategy for building molecular diversity in drug discovery programs.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 6. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 8. BIGINELLI REACTION | PPT [slideshare.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for pyrimidine synthesis (temp, time, catalyst)
Technical Support Center: Optimization of Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs) on Initial Reaction Setup
Q1: I am starting a new pyrimidine synthesis, specifically a Biginelli reaction. What are the most critical initial parameters to consider for temperature, time, and catalyst selection?
A1: The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] For a successful initial setup, consider these three pillars:
-
Catalyst Choice (The Initiator): The reaction is traditionally acid-catalyzed.[2] For your first attempt, a simple Brønsted acid like HCl or a Lewis acid such as zinc chloride (ZnCl₂) is a reliable starting point.[3][4] Lewis acids are often preferred as they can be milder and offer better yields by activating the aldehyde component.[3] Start with a catalytic amount, typically 5-20 mol%, as excessive catalyst can sometimes promote side reactions.[5][6]
-
Temperature (The Driving Force): Temperature significantly impacts reaction rate and selectivity.[7][8] A moderate starting temperature, such as refluxing in ethanol (around 78°C) or a set temperature of 80-100°C under solvent-free conditions, is a robust choice.[5][7] This provides sufficient energy to overcome the activation barrier without aggressively promoting the degradation of reactants like urea into ammonia, which could lead to undesired Hantzsch-type dihydropyridine byproducts.[9]
-
Reaction Time (The Duration): Multicomponent reactions can be deceptively fast or slow depending on the substrates.[10] It is crucial to monitor the reaction's progress. A preliminary run of 2-4 hours is a reasonable starting point.[9] Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (usually the aldehyde) and the formation of the product.[7][9] Overextending the reaction time can lead to product degradation.[7]
Q2: What are the most common classes of catalysts used for pyrimidine synthesis, and how do I choose the right one?
A2: Catalyst selection is pivotal for optimizing yield and purity. Catalysts for pyrimidine synthesis, particularly for multicomponent reactions like the Biginelli, fall into several categories:[]
-
Brønsted Acids: These are the classic catalysts (e.g., HCl, H₂SO₄, p-TsOH). They are inexpensive and effective but can be harsh, sometimes leading to side reactions or requiring harsh workup conditions.[1][12]
-
Lewis Acids: This is a broad and highly effective category. Examples include metal halides (FeCl₃, ZnCl₂, InCl₃), lanthanide triflates (Yb(OTf)₃, Sc(OTf)₃), and boron trifluoride.[1][2] They are generally milder than Brønsted acids and can offer higher yields and cleaner reactions. Yb(OTf)₃, for instance, is known to be effective even in solvent-free conditions and is reusable.[2]
-
Heterogeneous Catalysts: These are solid-supported acids (e.g., silica-supported P₂O₅, zeolites) that offer significant advantages in terms of product purification and catalyst recycling, aligning with green chemistry principles.[12][13]
-
Organocatalysts: Small organic molecules like L-proline can also catalyze these reactions, often under mild conditions.[14]
How to Choose:
-
For initial screening: Start with a common, inexpensive Lewis acid like ZnCl₂ or FeCl₃.[3][4]
-
For sensitive substrates: If your aldehyde or ketoester has acid-sensitive functional groups, a milder Lewis acid like a lanthanide triflate or a heterogeneous catalyst is a better choice.
-
For green chemistry/process development: Reusable heterogeneous catalysts or ionic liquids are ideal as they simplify downstream processing and reduce waste.[12]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q3: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?
A3: This is a common issue indicating that the reaction has failed to initiate or proceed efficiently. The problem can usually be traced back to catalyst, conditions, or reactants.
Troubleshooting Steps:
-
Verify Catalyst Activity: The catalyst is the most critical component.
-
Cause: The catalyst may be inactive or insufficient. Lewis acids can degrade upon exposure to moisture. Brønsted acid concentrations might be too low.
-
Solution: Use a fresh batch of catalyst. If using a Lewis acid, ensure it was stored in a desiccator. Consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol%).[3] If that fails, switch to a more potent catalyst. For example, if ZnCl₂ is ineffective, a stronger Lewis acid like Yb(OTf)₃ might be required.[2]
-
-
Increase Reaction Temperature: The reaction may have a high activation energy.
-
Cause: The thermal energy is insufficient to drive the reaction forward.
-
Solution: Gradually increase the temperature in 10-20°C increments.[8] For instance, if you are at 80°C, try increasing to 100°C.[7] Monitor by TLC at each new temperature to check for product formation. Be cautious, as excessively high temperatures can cause reactant decomposition.[9]
-
-
Check Purity of Reactants: Impurities can halt the reaction.
-
Cause: Aldehydes can oxidize to carboxylic acids upon storage. β-ketoesters can hydrolyze. Urea can contain impurities.
-
Solution: Ensure the purity of your starting materials. Purify the aldehyde by distillation or recrystallization if necessary. Use freshly opened or properly stored reagents.[3][9]
-
-
Solvent Choice: The solvent plays a crucial role in solubility and reaction kinetics.
-
Cause: Reactants may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction.
-
Solution: While ethanol is common, for some substrates, a more polar solvent like DMF might be beneficial. Alternatively, solvent-free (neat) conditions, often performed at a higher temperature, can dramatically increase reaction rates by maximizing reactant concentration.[2][7]
-
Issue 2: Poor Product Purity & Difficult Purification
Q4: I obtained a decent crude yield, but the product is contaminated with significant byproducts, making purification by recrystallization or column chromatography difficult. What are these byproducts and how can I prevent their formation?
A4: The formation of byproducts is typically a result of reaction conditions that favor competing pathways.
Common Byproducts and Prevention Strategies:
-
Hantzsch Dihydropyridine Byproduct:
-
Cause: This is one of the most common byproducts. It forms when urea decomposes at high temperatures to generate ammonia in situ. The ammonia then participates in a competing Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-ketoester.[9]
-
Prevention:
-
Lower the Temperature: This is the most effective solution. Reducing the temperature minimizes urea decomposition.[9]
-
Optimize Catalyst: Some catalysts may selectively promote the Biginelli pathway over the Hantzsch. Experiment with different Lewis acids.
-
-
-
Knoevenagel Condensation Product:
-
Cause: The aldehyde and β-ketoester can undergo an acid-catalyzed Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate may fail to cyclize or may polymerize.
-
Prevention:
-
Control Stoichiometry: Ensure urea is not the limiting reagent. A slight excess of urea (e.g., 1.2-1.5 equivalents) can help trap the Knoevenagel intermediate as it forms.
-
Modify Order of Addition: In some cases, pre-mixing the aldehyde and urea before adding the β-ketoester can favor the formation of the key N-acyliminium ion intermediate, steering the reaction down the correct path.[15]
-
-
-
Self-Condensation of β-Ketoester:
-
Cause: Under strongly acidic or basic conditions, β-ketoesters can self-condense.
-
Prevention: Use a milder catalyst and avoid excessively high catalyst loadings. Ensure the reaction medium is not overly acidic.
-
Part 3: Data Summaries and Visual Workflows
Table 1: Catalyst and Temperature Optimization Guide
| Catalyst Type | Example(s) | Typical Loading (mol%) | Recommended Temperature Range (°C) | Key Considerations |
| Brønsted Acid | HCl, p-TsOH | 10 - 30 | 60 - 100 | Inexpensive, effective. Can be harsh and lead to side reactions.[6][12] |
| Lewis Acid (Halide) | ZnCl₂, FeCl₃, InCl₃ | 5 - 20 | 70 - 120 | Good starting point. Milder than Brønsted acids. Sensitive to moisture.[3][4] |
| Lewis Acid (Triflate) | Yb(OTf)₃, Sc(OTf)₃ | 1 - 10 | 80 - 150 (including solvent-free) | Highly active, often recyclable. Excellent for difficult substrates.[2] |
| Heterogeneous | Zeolites, Silica-Cl | 5 - 15 (w/w) | 80 - 120 | Easy removal, recyclable, environmentally friendly.[12] |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process when faced with a low-yielding pyrimidine synthesis reaction.
Caption: A step-by-step decision tree for troubleshooting low-yield pyrimidine synthesis reactions.
Part 4: Experimental Protocol Example
Protocol: Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone (DHPM)
This protocol provides a general framework for the synthesis of a model DHPM using zinc chloride as the catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Zinc Chloride (ZnCl₂, 0.1 mmol, 13.6 mg, anhydrous)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure all components are well-mixed.
-
Add anhydrous zinc chloride (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) using an oil bath.
-
Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Pour the reaction mixture into a beaker containing 20 mL of cold water and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: A-Z Guide to Minimizing Byproduct Formation in Condensation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in condensation reactions. By understanding the underlying principles and implementing strategic experimental controls, you can significantly improve the yield and purity of your target molecules.
I. Core Principles of Byproduct Formation
Condensation reactions, fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often face challenges from competing reaction pathways.[1] Byproducts arise from a variety of sources, including self-condensation of reactants, secondary reactions of the desired product, and alternative mechanistic pathways favored by suboptimal conditions. Effective control hinges on a deep understanding of the reaction mechanism and the factors that influence selectivity.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during specific condensation reactions in a question-and-answer format.
A. Aldol & Claisen-Type Condensations
These reactions are cornerstones of C-C bond formation but are frequently plagued by a mixture of products.
Q1: My crossed aldol reaction is producing a complex mixture of products. How can I improve the selectivity for my desired crossed-adduct?
A1: This is a classic challenge in aldol chemistry, primarily due to the potential for self-condensation of both carbonyl partners and the formation of multiple enolates.[2] Here are several strategies to enhance selectivity:
-
Exploit Reactivity Differences: Aldehydes are generally more electrophilic than ketones. When reacting an aldehyde with a ketone, the ketone will preferentially form the enolate, which then attacks the more reactive aldehyde.[2]
-
Use a Non-Enolizable Carbonyl: One of the most effective strategies is to use a carbonyl compound that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[3][4] This component can only act as the electrophile, preventing its self-condensation.
-
Slow Addition of the Enolizable Component: By slowly adding the ketone or enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base, you maintain a low concentration of the enolate, which minimizes its self-condensation.[3][5]
-
Directed Aldol Reactions: For maximum control, pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[6][7] Once the enolate is quantitatively formed, the second carbonyl compound is added. This method provides excellent control over which enolate is formed and reacts.[6]
Q2: I'm observing significant amounts of a carboxylic acid and an alcohol in my aldol condensation, suggesting a Cannizzaro reaction. How can I prevent this?
A2: The Cannizzaro reaction is a common side reaction for aldehydes that can also undergo aldol condensation, especially under strongly basic conditions.[2][5] It involves the disproportionation of an aldehyde into a corresponding alcohol and carboxylic acid.[5] To suppress this:
-
Reduce Base Concentration: The Cannizzaro reaction is often favored by high concentrations of strong bases (e.g., 50% NaOH).[6] Switching to a more dilute base (e.g., 10% NaOH) can significantly disfavor this pathway while still catalyzing the aldol reaction.[6]
-
Lower the Reaction Temperature: Higher temperatures can promote the Cannizzaro reaction.[6] Performing the reaction at lower temperatures, such as 0-5°C, can improve selectivity for the aldol product.[2][6]
-
Use a Milder or Heterogeneous Catalyst: Consider using a weaker base that is still effective for the condensation.[5] Alternatively, solid acid or base catalysts can offer a more controlled reaction environment and may suppress the Cannizzaro reaction.[5][8]
Q3: My Claisen condensation is giving low yields. What are the key factors to consider?
A3: The Claisen condensation, which forms a β-keto ester from two ester molecules, is a reversible reaction.[9][10] Driving the reaction to completion is crucial for good yields.
-
Stoichiometric Base: Unlike some base-catalyzed reactions, the Claisen condensation requires at least a full equivalent of base.[9][11] The final β-keto ester product is acidic and is deprotonated by the alkoxide base.[9] This final, irreversible deprotonation step drives the entire equilibrium towards the product.[12]
-
Choice of Base: To prevent transesterification, where the alkoxy group of the ester is exchanged with the alkoxide base, it's critical to use a base with the same alkyl group as the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters).[9][12]
-
Enolizable Protons: The starting ester must have at least two α-hydrogens for the reaction to proceed to completion under these conditions. One is needed to form the enolate, and the second allows for the final deprotonation of the β-keto ester product that drives the reaction forward.[9]
Q4: In my Dieckmann condensation (intramolecular Claisen), I'm getting a mixture of cyclic products. How can I control the regioselectivity?
A4: The Dieckmann condensation is an intramolecular version of the Claisen reaction, forming cyclic β-keto esters.[10][13][14][15] When the diester is asymmetrical, the formation of different ring sizes or substituted rings is possible.
-
Relative Acidity of α-Protons: The base will preferentially deprotonate the most acidic α-proton. For instance, the α-protons of a ketone are more acidic (pKa ~19) than those of an ester (pKa ~22-24). This difference can be exploited to direct the initial enolate formation.
-
Ring Stability: The formation of 5- and 6-membered rings is generally favored due to lower ring strain.[13] The reaction equilibrium will favor the formation of the more thermodynamically stable cyclic product.[11]
-
Enolizable Product: The major product will be the one that has an enolizable proton between the two carbonyl groups in the final β-keto ester. The deprotonation of this position is the thermodynamic sink of the reaction, so the pathway leading to a product that can be deprotonated will be favored.
B. Amide and Ester Formations
These are among the most common condensation reactions, but can be susceptible to side reactions and racemization.
Q5: My amide coupling reaction is suffering from low yield and the formation of byproducts. What can I do?
A5: Amide bond formation, while conceptually simple, can be complicated by side reactions.[16]
-
Proper Activation: Carboxylic acids generally need to be "activated" to react with amines.[16] This is often done using carbodiimide coupling reagents like DCC or EDC, often with additives like HOBt to minimize racemization.[17]
-
Order of Addition: To reduce side reactions, it's often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[18]
-
Protecting Groups: If your starting materials have other reactive functional groups (e.g., an aldehyde and a secondary amine), you may need to use protecting groups to prevent unwanted side reactions like imine formation.[18]
-
Choice of Coupling Reagent: For complex substrates, phosphonium and aminium reagents can offer improvements over traditional carbodiimide methods and help avoid side reactions like racemization.[16]
Q6: How can I drive my Fischer esterification to completion and avoid the reverse hydrolysis reaction?
A6: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by an acid, with the formation of water as a byproduct.[19][20][21] To maximize the yield of the ester, you need to shift the equilibrium to the product side.
-
Use of Excess Reagent: A common strategy is to use a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent.[20][22]
-
Removal of Water: According to Le Chatelier's principle, removing one of the products (water) will drive the reaction forward.[19] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[22]
C. Condensation Polymerization
Controlling byproduct formation is critical in polymerization to achieve high molecular weight polymers.
Q7: I'm struggling to achieve high molecular weight in my step-growth condensation polymerization. What are the most critical factors?
A7: Achieving high molecular weight in condensation polymerization requires very high reaction conversion and is sensitive to several factors.
-
Precise Stoichiometry: An exact 1:1 molar ratio of the functional groups of the two monomers (e.g., diacid and diol) is crucial.[23] Any deviation from this will limit the chain length.
-
Monomer Purity: Impurities can interfere with the reaction and act as chain terminators. Ensure your monomers are highly pure.
-
Effective Removal of Byproducts: The small molecule byproduct of the condensation (e.g., water in polyesterification) must be efficiently removed to drive the polymerization reaction to completion.[23] This is often done by heating the reaction under a vacuum.
-
Minimize Side Reactions: Irreversible side reactions can consume functional groups, upsetting the stoichiometry and limiting polymer growth.[24]
III. Experimental Protocols & Methodologies
Protocol 1: Directed Aldol Condensation via a Pre-formed Lithium Enolate
This protocol provides a method for a highly selective crossed aldol reaction.[6]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Solvent and Base: Add dry tetrahydrofuran (THF) to the flask and cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, add the ketone (1 equivalent) via syringe. Then, slowly add a solution of lithium diisopropylamide (LDA) (1 equivalent) dropwise while maintaining the temperature at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Proceed with a standard aqueous work-up, extraction with an organic solvent, drying, and purification of the crude product by column chromatography or distillation.[2][25]
Protocol 2: Fischer Esterification with Water Removal
This protocol describes a general procedure for esterification, maximizing yield by removing the water byproduct.[22]
-
Apparatus Setup: In a round-bottom flask, combine the carboxylic acid, a large excess of the alcohol (at least 3-5 equivalents, can also be the solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH).
-
Water Removal:
-
Option A (Dean-Stark): If using a solvent that forms an azeotrope with water (e.g., toluene), equip the flask with a Dean-Stark apparatus and a condenser.
-
Option B (Drying Agent): Add a suitable drying agent to the reaction mixture.
-
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected and removed from the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution), and perform an aqueous work-up and extraction.
-
Purification: Dry the organic layer and purify the resulting ester by distillation or column chromatography.[26]
IV. Data and Visualization
Table 1: Troubleshooting Common Condensation Reactions
| Reaction Type | Problem | Potential Cause(s) | Recommended Solution(s) |
| Crossed Aldol | Low selectivity, multiple products | Self-condensation of both reactants | Use a non-enolizable aldehyde; Slow addition of enolizable partner; Directed aldol via pre-formed enolate.[3][4][6] |
| Aldol | Formation of alcohol and carboxylic acid byproducts | Competing Cannizzaro reaction | Lower base concentration; Reduce reaction temperature; Use a milder base.[5][6] |
| Claisen | Low yield of β-keto ester | Equilibrium not driven to completion; Transesterification | Use a stoichiometric amount of base; Use an alkoxide base matching the ester's alcohol component.[9][12] |
| Amide Coupling | Racemization of amino acid starting material | Inappropriate activation method | Use coupling additives like HOBt; Choose specialized coupling reagents (e.g., phosphonium or aminium salts).[16][17] |
| Esterification | Incomplete reaction | Equilibrium lies with starting materials | Use a large excess of one reactant (usually the alcohol); Remove water as it forms.[20][22] |
| Polymerization | Low molecular weight polymer | Impure monomers; Incorrect stoichiometry; Incomplete removal of byproducts | Purify monomers rigorously; Ensure precise 1:1 stoichiometry; Apply vacuum and heat to remove condensation byproducts.[23][24] |
Diagrams
Caption: Troubleshooting flowchart for byproduct formation.
Caption: Workflow for a Directed Aldol Condensation.
V. References
-
Technical Support Center: Minimizing By-product Formation in Claisen-Schmidt Condensation. Benchchem. Available at: --INVALID-LINK--
-
Restricting Products in an Aldol Reaction. YouTube. Available at: --INVALID-LINK--
-
Minimizing side reactions in the aldol condensation of acetaldehyde and methyl ethyl ketone. Benchchem. Available at: --INVALID-LINK--
-
preventing Cannizzaro reaction in Aldol condensations. Benchchem. Available at: --INVALID-LINK--
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: --INVALID-LINK--
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: --INVALID-LINK--
-
Improved base catalysts for industrial condensation reactions. ResearchGate. Available at: --INVALID-LINK--
-
a review on stereoselectivity in aldol condensation reaction. JETIR Research Journal. Available at: --INVALID-LINK--
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Research progress of catalysts for aldol condensation of biomass based compounds. Frontiers. Available at: --INVALID-LINK--
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. Available at: --INVALID-LINK--
-
List of purification methods in chemistry. Wikipedia. Available at: --INVALID-LINK--
-
CONTROLLING SELECTIVITIES IN HETEROGENEOUSLY CATALYZED ALDOL REACTIONS. UMass ScholarWorks. Available at: --INVALID-LINK--
-
purification strategies to remove byproducts from trans-4-Methyl-1-nitro-1-pentene reactions. Benchchem. Available at: --INVALID-LINK--
-
Reaction Control in Condensation Polymerization. ResearchGate. Available at: --INVALID-LINK--
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: --INVALID-LINK--
-
Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: --INVALID-LINK--
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: --INVALID-LINK--
-
Can I stop the aldol reaction from happening after enolate forms?. Quora. Available at: --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at: --INVALID-LINK--
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: --INVALID-LINK--
-
Esterification. chemeurope.com. Available at: --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Dieckmann Condensation. Organic Chemistry Tutor. Available at: --INVALID-LINK--
-
Organic Reactions: Esterification & Transesterification. Student Academic Success. Available at: --INVALID-LINK--
-
Separation & Purification Techniques. Save My Exams. Available at: --INVALID-LINK--
-
Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. ResearchGate. Available at: --INVALID-LINK--
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Importance of Condensation Reactions in Active Pharmaceutical Ingredients (APIs). ijrpr. Available at: --INVALID-LINK--
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Bath. Available at: --INVALID-LINK--
-
What's the mechanism of a Dieckmann condensation?. TutorChase. Available at: --INVALID-LINK--
-
Improving the Selectivity to C4 Products in the Aldol Condensation of Acetaldehyde in Ethanol over Faujasite Zeolites. ResearchGate. Available at: --INVALID-LINK--
-
Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation. ACS Publications. Available at: --INVALID-LINK--
-
The Claisen Condensation. University of Basrah. Available at: --INVALID-LINK--
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: --INVALID-LINK--
-
Dieckmann Condensation. AK Lectures. Available at: --INVALID-LINK--
-
Consequences of Intrapore Liquids on Reactivity, Selectivity, and Stability for Aldol Condensation Reactions on Anatase TiO2 Catalysts. Semantic Scholar. Available at: --INVALID-LINK--
-
Waste Elimination in Condensation Reactions of Industrial Importance. ResearchGate. Available at: --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: --INVALID-LINK--
-
What is Esterification?. 3V Sigma USA. Available at: --INVALID-LINK--
-
Troubleshooting step growth polymerization. Reddit. Available at: --INVALID-LINK--
-
Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ACS Publications. Available at: --INVALID-LINK--
-
Condensation Polymers - Solutions to Practice Questions. YouTube. Available at: --INVALID-LINK--
-
Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences. Available at: --INVALID-LINK--
-
Minimizing Concentration Effects in Water-Based, Laminar-Flow Condensation Particle Counters. Taylor & Francis Online. Available at: --INVALID-LINK--
-
Processing and Troubleshooting Guide. Celanese. Available at: --INVALID-LINK--
-
Pine Bark as a Lignocellulosic Resource for Polyurethane Production: An Evaluation. MDPI. Available at: --INVALID-LINK--
References
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. tutorchase.com [tutorchase.com]
- 15. aklectures.com [aklectures.com]
- 16. hepatochem.com [hepatochem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Esterification [chemeurope.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. monash.edu [monash.edu]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. reddit.com [reddit.com]
- 25. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 26. savemyexams.com [savemyexams.com]
Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Drug Candidates
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into overcoming the common challenges associated with the oral delivery of pyrimidine-based drug candidates. This resource combines foundational knowledge with practical troubleshooting guides and detailed experimental protocols to support your research and development efforts.
Part 1: Foundational Concepts & Common Challenges
This section addresses the fundamental principles of oral bioavailability and the specific hurdles often encountered with pyrimidine-containing molecules.
FAQ 1: What is oral bioavailability and why is it often a challenge for pyrimidine-based drugs?
Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical parameter in drug development, as it determines the dose required to achieve a therapeutic effect. The journey of an oral drug is fraught with obstacles that can limit its bioavailability.[1][2][3]
Pyrimidine-based compounds, while being a cornerstone in medicinal chemistry, often present significant bioavailability challenges due to their inherent physicochemical properties.[4][5][6] These can include:
-
Poor Aqueous Solubility: The planar, aromatic nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for the molecule to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[7][8] Poor solubility is a primary reason for low and variable bioavailability.[1]
-
Low Permeability: Even if dissolved, the drug must permeate across the intestinal epithelium to enter the bloodstream. The characteristics of the pyrimidine scaffold can sometimes lead to poor permeability.
-
First-Pass Metabolism: Pyrimidine rings can be susceptible to rapid metabolism by enzymes in the gut wall and liver, most notably Cytochrome P450s (CYPs).[9] This metabolic degradation can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: Pyrimidine-based drugs can be substrates for efflux transporters like P-glycoprotein (P-gp), which act as cellular pumps to remove the drug from intestinal cells back into the GI lumen, thereby limiting absorption.[10][11]
Part 2: Troubleshooting Poor Aqueous Solubility
Low solubility is one of the most common hurdles for pyrimidine candidates. Here’s how to diagnose and address it.
Q&A 1: My pyrimidine candidate shows poor aqueous solubility. What are my initial steps?
Answer: The first step is to quantitatively assess both the kinetic and thermodynamic solubility of your compound. This data provides a baseline and helps guide your formulation strategy.
Kinetic solubility measures the solubility of a compound that is already dissolved in an organic solvent (like DMSO) when introduced into an aqueous buffer. It's a high-throughput method often used in early discovery to flag potential issues.[12][13][14] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in a saturated solution and is crucial for later-stage development.[13][14][15]
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid form)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.[15]
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS).
-
Securely cap the vials and place them in an orbital shaker set to 37°C.
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.[15]
-
After incubation, visually confirm that excess solid is still present.
-
Allow the vials to sit undisturbed for at least 1 hour to let solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.
-
The resulting concentration is the thermodynamic solubility.
| Strategy | Mechanism of Action | Best For | Considerations |
| Salt Formation | Ionizes the drug, disrupting the crystal lattice and improving interaction with water. | Ionizable compounds (acidic or basic pKa). | May convert back to the less soluble free form in the GI tract. |
| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation. | Compounds where dissolution rate is the limiting factor. | May not be sufficient for compounds with very low intrinsic solubility. |
| Amorphous Solid Dispersions (ASDs) | Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, avoiding the energy penalty of crystal lattice disruption.[16][17][18][19] | BCS Class II and IV compounds with high melting points and poor solubility.[17] | Physical stability is critical; the amorphous drug can recrystallize over time.[18] |
| Co-solvents/Surfactants | Modifies the polarity of the solvent system to increase the drug's solubility. | Liquid formulations. | Potential for in vivo precipitation upon dilution in GI fluids. |
Q&A 2: I've tried pH modification, but my compound precipitates in simulated intestinal fluid. Why is this happening and what's next?
Answer: This phenomenon is often referred to as the "spring and parachute" effect. Your compound, likely a weak base, dissolves in the acidic environment of the stomach (the "spring"), creating a supersaturated solution. However, as it transitions to the higher pH of the intestine, its solubility decreases, causing it to precipitate out of solution (the "parachute" fails).
To overcome this, you need a formulation strategy that can maintain the supersaturated state long enough for absorption to occur. Amorphous Solid Dispersions (ASDs) are an excellent approach for this.[16][17][20] In an ASD, the drug is molecularly dispersed in a polymer carrier. Upon dissolution, the polymer helps to inhibit precipitation and maintain supersaturation.
Part 3: Overcoming Permeability Barriers
If your compound is soluble but still shows poor bioavailability, the next barrier to investigate is intestinal permeability.
Q&A 3: My compound has good solubility but poor permeability in my Caco-2 assay. What are the potential causes?
Answer: The Caco-2 assay is a widely used in vitro model of the human intestinal epithelium.[21][22][23][24] Poor permeability in this assay can stem from several factors:
-
Low Passive Diffusion: The physicochemical properties of the molecule (e.g., high polarity, large size) may prevent it from efficiently passing through the lipid cell membranes.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively pump the drug out of the cell.[10][22][23]
To distinguish between these, you must calculate the efflux ratio (ER) from a bidirectional Caco-2 assay.
This protocol measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells cultured on Transwell inserts for ~21 days until a differentiated monolayer is formed.[22]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compound and analytical standards.
-
LC-MS/MS for quantification.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.[22][23]
-
A-B Permeability:
-
Add the test compound (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), take a sample from the basolateral chamber and analyze the compound concentration.[24]
-
-
B-A Permeability:
-
Add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber at the same time points.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[24]
-
-
Efflux Ratio (ER): Calculate the ER as: ER = Papp (B-A) / Papp (A-B)
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | < 2 | Poor passive permeability. |
| 1 - 10 | Moderate | < 2 | Moderate passive permeability. |
| > 10 | High | < 2 | High passive permeability. |
| Any Value | Variable | > 2 | Potential P-gp/efflux substrate.[22][24] |
Q&A 4: How can I confirm if my pyrimidine candidate is a P-glycoprotein (P-gp) substrate and what can I do about it?
Answer: If your bidirectional Caco-2 assay yields an efflux ratio greater than 2, it strongly suggests active efflux. To specifically confirm P-gp involvement, you can repeat the assay in the presence of a known P-gp inhibitor, such as verapamil.[22][23] If the efflux ratio decreases significantly (approaches 1) in the presence of the inhibitor, it confirms your compound is a P-gp substrate.
If P-gp efflux is confirmed, several medicinal chemistry strategies can be employed:
-
Reduce Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease interactions with the P-gp binding site.[25]
-
Increase Lipophilicity/Reduce Polarity: While counterintuitive for solubility, sometimes a modest increase in lipophilicity can help a compound bypass efflux.
-
Modulate Basicity: Carefully tuning the pKa of basic nitrogen atoms can disrupt the interactions required for P-gp recognition.[26]
Part 4: Addressing Metabolic Instability
Even with good solubility and permeability, a drug can fail if it's metabolized too quickly.
Q&A 5: My pyrimidine candidate shows high clearance in a liver microsome stability assay. What are the likely metabolic pathways?
Answer: High clearance in a human liver microsome (HLM) assay indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[27] For pyrimidine-based structures, common metabolic "soft spots" include:
-
Oxidation of the Pyrimidine Ring: The electron-rich nature of the ring makes it susceptible to oxidation, especially at unsubstituted positions.[28]
-
N-dealkylation: If the pyrimidine ring has alkyl substituents on its nitrogen atoms, these can be cleaved by CYPs.
-
Oxidation of Substituents: Aromatic or aliphatic groups attached to the pyrimidine core are also common sites of metabolism.
Q&A 6: How can I improve the metabolic stability of my lead compound?
Answer: Once you identify the metabolic "hotspots" (often through metabolite identification studies), you can employ several medicinal chemistry strategies to "block" these sites.[27][29]
| Strategy | Mechanism | Example Application |
| Deuterium Incorporation | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, slowing the rate of CYP-mediated bond cleavage. | Replacing a metabolically labile C-H bond with C-D. |
| Fluorine Substitution | Placing a fluorine atom at or near a site of oxidation can block metabolism sterically and by withdrawing electron density, making the site less susceptible to oxidation.[30] | Replacing a hydrogen on an aromatic ring prone to hydroxylation with a fluorine. |
| Ring Modification | Replacing an electron-rich aromatic ring with a more electron-deficient one (e.g., replacing a phenyl ring with a pyridine) can increase resistance to oxidative metabolism.[28][30] | Swapping a metabolically labile phenyl group attached to the pyrimidine core with a pyridyl group. |
| Steric Shielding | Introducing a bulky group near the metabolic soft spot can physically block the metabolic enzyme from accessing it.[30] | Adding a t-butyl group adjacent to a site of oxidation. |
Part 5: Integrated Strategies & The Biopharmaceutics Classification System (BCS)
An effective development strategy requires integrating solubility and permeability data. The Biopharmaceutics Classification System (BCS) provides a framework for this.[31][32][33]
FAQ 2: What is the Biopharmaceutics Classification System (BCS) and how can it guide my development strategy?
The BCS classifies drugs into four categories based on their aqueous solubility and intestinal permeability, which are the key parameters governing oral absorption.[32][33][34][35] Understanding your compound's BCS class is essential for selecting the most appropriate formulation strategy.[31][32]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most pyrimidine-based drug candidates with bioavailability issues fall into BCS Class II or BCS Class IV .[17] For these compounds, enhancing solubility is the primary objective.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. journaljamps.com [journaljamps.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ijrpr.com [ijrpr.com]
- 17. pharmtech.com [pharmtech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. scientificarchives.com [scientificarchives.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nedmdg.org [nedmdg.org]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 31. hilarispublisher.com [hilarispublisher.com]
- 32. biorelevant.com [biorelevant.com]
- 33. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. gsconlinepress.com [gsconlinepress.com]
- 35. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter when handling this compound in solution. Our goal is to equip you with the scientific rationale behind these stability issues and provide actionable protocols to ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds.[1] However, like many substituted pyrimidine derivatives, its stability in solution can be a critical factor influencing experimental outcomes, from screening assays to formulation development. Understanding the potential degradation pathways of this molecule is paramount for generating reliable and reproducible data.
This guide is structured to help you navigate the common stability pitfalls associated with this compound. We will delve into the core chemical principles governing its degradation and provide practical, validated strategies to mitigate these issues.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, detailing the likely causes and providing step-by-step solutions.
Issue 1: Precipitation or Cloudiness of the Solution Upon Standing
You've prepared what appears to be a clear solution of this compound in an aqueous buffer, but over time, it becomes cloudy or a precipitate forms.
Potential Causes:
-
Poor Aqueous Solubility: While the ester and hydroxyl groups can aid in solvation, the phenylpyrimidine core is largely hydrophobic. The compound's solubility can be highly dependent on the pH and the presence of co-solvents.
-
pH-Dependent Solubility: The 4-hydroxy group on the pyrimidine ring can be deprotonated at higher pH values, forming a phenolate-like species. Conversely, the pyrimidine nitrogens can be protonated at low pH. These changes in ionization state can significantly alter the molecule's solubility.
-
Tautomerism: 4-Hydroxypyrimidines can exist in equilibrium with their keto tautomer, 4(3H)-pyrimidinone.[2] This tautomeric shift can be influenced by the solvent polarity and pH, potentially leading to the formation of a less soluble species. In polar solvents, the keto form is often more stable.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Optimize pH:
-
Determine the pH of your solution. For many pyrimidine derivatives, a pH range of 6.0-7.5 provides a good balance of solubility and stability.[4]
-
Utilize a buffer system (e.g., phosphate-buffered saline) to maintain a stable pH.
-
-
Incorporate Co-solvents:
-
For stock solutions, consider using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
When preparing working solutions in aqueous buffers, ensure the final concentration of the organic co-solvent is compatible with your experimental system and does not exceed recommended limits (typically <1% for cell-based assays).
-
-
Conduct Solubility Assessment:
-
Perform a preliminary solubility test at different pH values and in various co-solvent systems to determine the optimal conditions for your desired concentration.
-
Issue 2: Loss of Compound Potency or Appearance of Unknown Peaks in HPLC Analysis
You observe a decrease in the peak area of your parent compound over time, often accompanied by the emergence of new peaks in your chromatogram, indicating degradation.
Potential Causes:
-
Hydrolysis: The ethyl ester at the 5-position is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[5][6] The pyrimidine ring itself can also undergo hydrolytic cleavage under harsh pH conditions.[7]
-
Oxidation: The electron-rich pyrimidine ring, particularly with the activating hydroxyl group, is prone to oxidation.[8] This can be exacerbated by exposure to air, trace metal ions in buffers, or the presence of oxidizing agents.
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive.[3] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to degradation.
Troubleshooting and Mitigation Strategies:
| Degradation Pathway | Influencing Factors | Mitigation Strategies |
| Hydrolysis | Extreme pH (acidic or basic), Elevated Temperature | Maintain solution pH between 6.0 and 7.5.[4] Prepare fresh solutions and store at low temperatures (2-8°C or -20°C). Avoid prolonged heating. |
| Oxidation | Presence of O₂, Metal Ions (e.g., Cu²⁺, Fe³⁺), Peroxides in Solvents | Use high-purity solvents and freshly prepared buffers. Consider purging solutions with an inert gas (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester metal ions. Store solutions in tightly sealed containers. |
| Photodegradation | Exposure to UV and visible light | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[9]
-
Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control solution. Monitor for the appearance of new peaks and a decrease in the parent peak area.
Caption: Forced degradation study workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product I will see?
A1: The most common degradation pathway for this molecule under mild conditions is likely the hydrolysis of the ethyl ester group to form 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid. This is particularly favored under both acidic and basic conditions.[5][6] Under more strenuous conditions, such as strong oxidation or high heat, cleavage of the pyrimidine ring can occur.[10][11]
Q2: What is the ideal solvent for long-term storage of a stock solution?
A2: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: Can I heat my solution to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate hydrolysis and other degradation pathways. If heating is necessary, do so for the shortest possible time and cool the solution to room temperature immediately afterward.
Q4: How can I confirm if the new peaks in my HPLC are related to my compound?
A4: The use of a diode array detector (DAD) or a mass spectrometer (MS) coupled with your HPLC system is highly recommended. A DAD will allow you to compare the UV spectra of the new peaks with the parent compound. An MS detector will provide mass information that can help in the identification of degradation products.
Q5: Are there any known incompatible excipients for formulation development?
A5: While specific excipient compatibility studies for this compound are not widely published, it is prudent to avoid strongly acidic or basic excipients that could catalyze hydrolysis. Additionally, care should be taken with excipients that may contain trace amounts of peroxides or metal ions, which could promote oxidative degradation.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atticusllc.com [atticusllc.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimid-ines
Welcome to the Technical Support Center for the analysis of substituted pyrimidines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often-complex NMR spectra of these important heterocyclic compounds. Here, we provide troubleshooting guides in a question-and-answer format to directly address specific issues you may face during your experiments.
I. Frequently Asked Questions (FAQs)
This section tackles the most common hurdles in the NMR analysis of substituted pyrimidines.
Question 1: Why do the aromatic protons on my substituted pyrimidine have such broad signals and ill-defined coupling patterns in the ¹H NMR spectrum?
Answer: This is a frequent observation and can be attributed to several factors:
-
Quadrupolar Broadening: The pyrimidine ring contains two nitrogen atoms (¹⁴N), which have a nuclear spin of I=1 and possess a quadrupole moment. This quadrupole can interact with the local electric field gradient, leading to rapid relaxation and causing the signals of nearby protons to broaden. This effect is particularly pronounced for protons directly attached to or in close proximity to the nitrogen atoms.
-
Intermediate Exchange: If your molecule is undergoing conformational changes or tautomerization on a timescale comparable to the NMR experiment, this can lead to exchange broadening of the signals.
-
Solvent Effects: The choice of solvent can significantly impact the resolution of the spectra. Protic solvents, in particular, can lead to hydrogen bonding with the nitrogen atoms, influencing the electronic environment and potentially exacerbating broadening.
Question 2: I am struggling to differentiate between isomers of my substituted pyrimidine. How can NMR help?
Answer: NMR spectroscopy is a powerful tool for isomer differentiation. Here’s how you can approach this:
-
¹H NMR Chemical Shifts: The substitution pattern on the pyrimidine ring will cause distinct changes in the chemical shifts of the remaining ring protons due to altered electronic environments. Electron-donating groups will generally shield the protons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).[1]
-
¹H-¹H Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons can help determine their relative positions. For pyrimidine systems, typical vicinal coupling constants (³J) are in the range of 4-6 Hz.
-
2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within your molecule.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is crucial for distinguishing between regioisomers and determining stereochemistry.[4][5][6][7][8]
-
Question 3: The signals for my substituents are overlapping with the pyrimidine ring protons. How can I resolve these signals?
Answer: Signal overlap is a common challenge, especially with multiple substituents. Here are some strategies:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9][10][11] This is an excellent way to separate overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][12][13][14] This is invaluable for connecting different fragments of your molecule and confirming assignments.
-
-
Change of Solvent: Sometimes, simply changing the deuterated solvent can alter the chemical shifts of certain protons enough to resolve the overlap.
II. Troubleshooting Guides
This section provides more in-depth solutions to specific experimental problems.
Issue 1: Ambiguous Assignment of Carbon Signals in the ¹³C NMR Spectrum
Question: My broadband-decoupled ¹³C NMR spectrum shows all the expected carbon signals, but I am unsure which signal corresponds to which carbon in my substituted pyrimidine. How can I definitively assign them?
Answer: While ¹³C NMR provides the number of unique carbons, unambiguous assignment often requires additional experiments.
Causality: The chemical shifts of the pyrimidine ring carbons are sensitive to the electronic effects of substituents.[15] Quaternary carbons (those without attached protons) are often of lower intensity and can be difficult to assign based on chemical shift alone.
Troubleshooting Workflow:
Caption: Workflow for unambiguous ¹³C NMR assignment.
Step-by-Step Protocol:
-
DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments.[16][17][18]
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH and CH₃ (methyl) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135.
-
-
HSQC Experiment: This experiment will show a correlation peak for each proton and the carbon to which it is directly attached.[9][10][11] This allows you to transfer the assignment of a known proton to its corresponding carbon.
-
HMBC Experiment: This is the key to assigning quaternary carbons.[9][12][13][14] Look for correlations from known protons to carbons that are 2 or 3 bonds away. For example, a substituent's proton will show a correlation to the pyrimidine carbon it is attached to.
Issue 2: Difficulty in Determining the Position of a Substituent on the Pyrimidine Ring
Question: I have synthesized a mono-substituted pyrimidine, but I am unsure of the exact position of the substituent. How can I use NMR to determine this?
Answer: The combination of ¹H-¹H coupling patterns and long-range proton-carbon correlations is crucial for determining the substitution pattern.
Causality: The connectivity of the atoms in a molecule is revealed through J-coupling (through-bond) and long-range heteronuclear correlations.
Troubleshooting Workflow:
Caption: Workflow for determining substituent position.
Step-by-Step Protocol:
-
Analyze the ¹H NMR Spectrum:
-
Carefully examine the aromatic region. The number of signals and their splitting patterns will give you initial clues. For example, a 2,4-disubstituted pyrimidine will show two singlets for the remaining ring protons.
-
-
Acquire a COSY Spectrum: Confirm the proton-proton connectivities.[2][3] This will help you identify adjacent protons on the pyrimidine ring.
-
Acquire an HMBC Spectrum: This is the most definitive experiment.[9][12][13][14] Look for correlations from the protons of your substituent to the carbons of the pyrimidine ring. A correlation over three bonds (³J) is typically the strongest and most informative. For instance, if you have a methyl substituent, the methyl protons will show a strong HMBC correlation to the ring carbon they are attached to, as well as weaker correlations to the adjacent carbons.
-
Consider ¹⁵N NMR: If available, ¹⁵N NMR can provide additional valuable information. The chemical shifts of the pyrimidine nitrogens are very sensitive to the substitution pattern.[19][20][21][22] An ¹H-¹⁵N HMBC experiment can show long-range correlations between protons and the ring nitrogens, further confirming the structure.[23]
Issue 3: Elucidating the Stereochemistry of Chiral Centers in a Substituent
Question: My substituent has a chiral center, and I need to determine the relative stereochemistry. Can NMR help with this?
Answer: Yes, the Nuclear Overhauser Effect (NOE) is the primary NMR technique for determining relative stereochemistry.
Causality: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[5] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it very sensitive to internuclear distances.
Troubleshooting Workflow:
Caption: Workflow for stereochemistry determination using NOESY.
Step-by-Step Protocol:
-
Acquire a 2D NOESY or ROESY Spectrum:
-
Analyze the Spectrum: Look for cross-peaks that connect protons on the pyrimidine ring with protons in the chiral substituent.
-
Interpret the Results: The presence of a NOESY cross-peak between two protons indicates that they are close in space (typically < 5 Å). By identifying which protons show these through-space correlations, you can build a 3D picture of the molecule's preferred conformation and determine the relative stereochemistry. For example, if a proton on the pyrimidine ring shows a NOE to a specific proton on a stereocenter, it implies they are on the same face of the molecule.[6]
III. Data Summary Tables
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine Protons
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-2 | 9.1 - 9.3 | Most deshielded proton, often a singlet or a small doublet. |
| H-4 / H-6 | 8.6 - 8.8 | Equivalent in unsubstituted pyrimidine. Will be different with substitution. |
| H-5 | 7.2 - 7.5 | Most shielded proton, often a triplet or a doublet of doublets. |
Note: These are approximate ranges and can vary significantly depending on the solvent and the electronic nature of the substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrimidine Carbons
| Carbon Position | Typical Chemical Shift (ppm) |
| C-2 | 157 - 160 |
| C-4 / C-6 | 155 - 158 |
| C-5 | 120 - 125 |
Note: These are approximate ranges and are highly dependent on substitution.
Table 3: Typical ¹H-¹H Coupling Constants in Pyrimidines
| Coupling | Typical Value (Hz) |
| ³J (H4-H5) | 4.0 - 5.5 |
| ⁴J (H2-H4) | ~0 |
| ⁴J (H2-H5) | 1.5 - 2.5 |
| ⁴J (H4-H6) | 1.5 - 2.5 |
IV. Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for ¹H.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition:
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: 2D HSQC Acquisition
-
Sample Preparation and Spectrometer Setup: As for ¹H NMR.
-
Acquisition:
-
Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as in the ¹H experiment.
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (F1) should be at least 256.
-
The number of scans per increment will depend on the sample concentration but is typically 8 or 16.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply an appropriate window function (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it appropriately.
-
V. References
-
ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Retrieved from --INVALID-LINK--
-
Frydman, L., et al. (2014). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from --INVALID-LINK--
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from --INVALID-LINK--
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ¹⁵N NMR chemical shift (δN) values of starting compounds 1–6, derived.... Retrieved from --INVALID-LINK--
-
Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PubMed Central. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from --INVALID-LINK--
-
Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from --INVALID-LINK--
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from --INVALID-LINK--
-
The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from --INVALID-LINK--
-
NMR Facility, IISER Mohali. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical shifts (δ, ppm) and J C,H correlations in the HMBC NMR spectrum of 27. Retrieved from --INVALID-LINK--
-
Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from --INVALID-LINK--
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Retrieved from --INVALID-LINK--
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2D COSY NMR spectrum of compound 2a. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from --INVALID-LINK--
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13 C and.... Retrieved from --INVALID-LINK--
-
van der Ende, M., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(1), 102061. Retrieved from --INVALID-LINK--
-
Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds a.... Retrieved from --INVALID-LINK--
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 22. researchgate.net [researchgate.net]
- 23. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Frequently Asked Questions - The Fundamentals of Tautomerism
Welcome to the Technical Support Center for Tautomerism Management.
As a Senior Application Scientist, I've seen firsthand how the subtle, dynamic equilibrium of tautomers can lead to significant challenges in research, from inconsistent analytical results to unpredictable bioassay outcomes. Tautomers—structural isomers that readily interconvert, most often by the migration of a proton—are not just a chemical curiosity; they are a critical factor in drug discovery and development that can influence everything from a molecule's 3D shape and polarity to its biological activity and pharmacokinetic properties.[1][2]
This guide is structured to address the practical problems you face in the lab. We'll move from foundational questions to specific troubleshooting scenarios for analytical characterization and biological assays, providing not just steps to follow, but the reasoning behind them. Our goal is to equip you with the expertise to anticipate, identify, and manage tautomerism in your experiments, ensuring the integrity and reproducibility of your results.
This section addresses the most common foundational questions researchers have about tautomerism.
Q1: What is tautomerism, and why is it more than just another form of isomerism?
A1: Tautomerism is a specific type of structural isomerism where isomers, called tautomers, are in dynamic equilibrium with each other, meaning they can rapidly interconvert.[3] The most common form, prototropic tautomerism, involves the migration of a proton accompanied by a switch of a single and an adjacent double bond.[4]
Unlike other types of isomers that are typically stable and separable under normal conditions, tautomers often coexist as a mixture.[5] This equilibrium is sensitive to environmental factors like pH, solvent polarity, and temperature.[6][7] This dynamic nature is critical because a compound might exist as one dominant tautomer in a solid form, but shift to a different tautomer in an aqueous assay buffer, potentially altering its biological activity.[8][9]
Q2: My compound's structure was confirmed by X-ray crystallography. Can I assume this is the relevant structure for my solution-based assays?
A2: No, this is a common and critical misconception. X-ray crystallography provides the structure of a molecule in a solid, crystalline state. However, the dominant tautomer in the solid phase may not be the most stable or biologically active form in solution.[8][9] The equilibrium can shift dramatically based on the solvent's polarity and hydrogen-bonding capability.[10] For example, 2-pyridone is favored over its 2-hydroxypyridine tautomer in polar, protic solvents due to better solvation, even though the latter has aromatic stability.[10] Always consider the experimental conditions of your assay when thinking about the relevant tautomeric form.
Q3: How does tautomerism impact a drug's pharmacokinetic and pharmacodynamic properties?
A3: Tautomerism can profoundly affect both pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) and pharmacodynamics (the drug's effect on its target).
-
Pharmacodynamics: Different tautomers have distinct shapes, hydrogen bonding patterns, and electrostatic profiles. This means they can bind to a biological target (like an enzyme or receptor) with vastly different affinities.[8][9] The biologically active form may be a minor tautomer that is present in low abundance in solution but is preferentially bound by the target.[1][11]
-
Pharmacokinetics: Properties like solubility, lipophilicity (logP), and pKa can differ significantly between tautomers.[1] This affects a drug's ability to be absorbed, cross membranes (like the blood-brain barrier), and bind to plasma proteins such as human serum albumin (HSA).[8] For instance, the anticoagulant warfarin exists primarily as an open-chain tautomer in aqueous environments, which is the form that binds to HSA for distribution.[8]
Q4: Can computational models reliably predict the dominant tautomer and its ratio in solution?
A4: While computational chemistry has made significant strides, accurately predicting tautomer ratios in solution remains challenging.[12][13] Quantum mechanics (QM) based methods combined with implicit solvent models can provide good estimates, but their accuracy is limited and they are computationally expensive.[13][14] More recently, deep learning and quantum machine learning (QML) models are showing promise for faster and more accurate predictions.[13][15] However, experimental validation is always recommended, as small energy differences between tautomers can be difficult to compute with high precision, and specific solute-solvent interactions can be missed by generalized models.[14]
Part 2: Troubleshooting Guide - Characterization Challenges
Inconsistent data during characterization is often the first sign of unmanaged tautomerism. This section provides troubleshooting for common analytical techniques.
Q5: My ¹H NMR spectrum shows more peaks than expected for my compound's structure. Is my sample impure?
A5: Not necessarily. This is a classic indicator of tautomerism. If the rate of interconversion between tautomers is slow on the NMR timescale, you will see separate sets of peaks for each tautomer present in the solution.[1][16]
Troubleshooting Steps:
-
Check for Exchangeable Protons: Look for broad signals, particularly for -OH or -NH protons, which can indicate chemical exchange.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is present, you may see changes in the peak ratios as the equilibrium shifts. At higher temperatures, peaks might broaden and coalesce as the rate of interconversion increases.
-
Solvent Study: Dissolve your sample in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) and acquire spectra. A change in the ratio of the peak sets strongly suggests a tautomeric equilibrium that is sensitive to the solvent environment.[17]
-
2D NMR: Techniques like ¹H-¹³C HSQC or HMBC can help you assign the "extra" peaks to the alternative tautomeric structure, confirming that they are not from an impurity.
Q6: My LC-MS analysis is showing two or more peaks with the same mass-to-charge ratio (m/z). Are these isomers?
A6: Yes, and they could very well be tautomers. While mass spectrometry cannot distinguish between isomers in the mass analyzer, liquid chromatography (LC) can sometimes separate them if their interconversion is slow enough and they have different polarities.[18]
Troubleshooting Steps:
-
Evaluate Chromatography: If you see two peaks with identical m/z, this suggests they are isomers. If these peaks co-elute or are poorly resolved, it could be due to on-column interconversion.
-
Modify Mobile Phase: Try altering the mobile phase composition or pH.[19] Changing the pH can shift the tautomeric equilibrium, potentially improving separation or causing the peaks to merge into one. For example, using a neutral or basic mobile phase can sometimes resolve tautomers that co-elute in acidic conditions.[19]
-
Analyze Mass Spectra: While the parent ion m/z will be the same, the fragmentation patterns in MS/MS might differ between tautomers, providing clues to their distinct structures.[20]
Part 3: Troubleshooting Guide - Assay & Screening Pitfalls
Inconsistent or difficult-to-interpret biological data can often be traced back to tautomerism.
Q7: My dose-response curves are showing poor reproducibility or unusual shapes. Could tautomerism be the cause?
A7: Absolutely. This is a significant issue, especially in high-throughput screening (HTS). The problem often arises from the tautomeric equilibrium being sensitive to the assay conditions.
Troubleshooting Steps:
-
Examine Assay Buffer Conditions:
-
pH: Is the pH of your assay buffer well-controlled and consistent? Small shifts in pH can dramatically alter the tautomeric ratio and the ionization state of your compound, affecting its interaction with the target.[21][22]
-
Additives: Does your buffer contain components like DMSO (from stock solutions), detergents, or metal ions? These can influence the local environment and shift the equilibrium.[23]
-
-
Pre-incubation and Equilibration Time:
-
How long is the compound incubated before the assay is read? If tautomer interconversion is slow, the observed activity might depend on the incubation time as the compound equilibrates to the assay conditions. Try varying the pre-incubation time to see if the results stabilize.
-
-
Stock Solution vs. Final Concentration:
-
A compound might exist as one tautomer in a high-concentration DMSO stock but shift to another upon dilution into an aqueous buffer. This can lead to solubility issues or time-dependent changes in activity. Ensure compounds are fully dissolved in the final assay buffer.
-
Q8: My structure-activity relationship (SAR) is inconsistent. Similar analogs are showing wildly different activities. What's going on?
A8: This is a classic challenge where tautomerism complicates SAR. A small structural modification on an analog might not only affect its intrinsic potency but also drastically shift the tautomeric equilibrium, leading to a large, unexpected change in activity.[1]
Troubleshooting Decision Tree:
Part 4: Protocols & Methodologies
Here are step-by-step protocols for common experimental approaches to manage and characterize tautomers.
Protocol 1: NMR Analysis of Tautomeric Equilibrium
Objective: To identify the presence of tautomers and quantify their ratio in a given solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your compound (~5-10 mg) in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6 mL in a standard NMR tube.
-
To mimic assay conditions, consider preparing a sample in your aqueous buffer using D₂O, with a small percentage of DMSO-d₆ for solubility and locking. Ensure the pD is adjusted correctly (pD = pH reading + 0.4).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Identify distinct, well-resolved peaks that are unique to each tautomeric form. These are often vinyl protons, specific CH protons adjacent to heteroatoms, or exchangeable NH/OH protons.
-
-
Quantification:
-
Integrate the signals corresponding to each tautomer. Ensure you are comparing integrals of peaks that represent the same number of protons (e.g., a 1H singlet for tautomer A vs. a 1H singlet for tautomer B).
-
Calculate the molar ratio by dividing the integral values. For example, if Integral_A = 0.75 and Integral_B = 0.25, the ratio is 75:25.
-
-
Confirmation (Variable Temperature NMR):
-
Select a range of temperatures (e.g., 298 K, 313 K, 328 K).
-
Acquire a ¹H NMR spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature.
-
Analyze the spectra for changes in peak ratios (indicating a shift in equilibrium) or for peak broadening and coalescence (indicating an increased rate of interconversion).
-
Data Summary Table:
| Solvent | Temperature (K) | Tautomer A Ratio (%) | Tautomer B Ratio (%) | Keq (B/A) |
| CDCl₃ | 298 | 90 | 10 | 0.11 |
| DMSO-d₆ | 298 | 65 | 35 | 0.54 |
| DMSO-d₆ | 328 | 70 | 30 | 0.43 |
Protocol 2: pH-Controlled Assay to Mitigate Tautomer Variability
Objective: To ensure assay reproducibility by rigorously controlling the pH, which in turn stabilizes the tautomeric equilibrium.
Methodology:
-
Buffer Selection:
-
Choose a buffer system with a pKa close to the desired assay pH to ensure maximum buffering capacity.
-
Verify that the buffer components do not interact with your compound or target.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock of your compound, typically in 100% DMSO.
-
Prepare a concentrated stock of your buffer (e.g., 10x).
-
-
pH Verification and Adjustment:
-
Prepare a "mock" assay mixture containing all components (buffer, co-solvents, additives) except for the protein and substrate.
-
Measure the pH of this final solution. The presence of DMSO can slightly alter the pH of an aqueous buffer.
-
Adjust the pH of your concentrated buffer stock as needed to ensure the final assay solution is at the correct target pH.
-
-
Assay Execution:
-
Add the buffer and other components to the assay plate first.
-
Add the compound (diluted from the DMSO stock) and mix well.
-
Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) to allow the compound to equilibrate its tautomeric and ionization state before initiating the reaction (e.g., by adding the enzyme or substrate).
-
-
Quality Control:
-
Periodically re-check the pH of your bulk buffer solutions to ensure stability over time.
-
Include control compounds with known tautomeric or pH sensitivity to validate the consistency of your assay conditions.
-
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tautomerism: Topics by Science.gov [science.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism: A Dynamic Chemical Phenomenon | Algor Cards [cards.algoreducation.com]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network [zenodo.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography Mass Spectrometry (LC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ias.ac.in [ias.ac.in]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. BJOC - Tautomerism as primary signaling mechanism in metal sensing: the case of amide group [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis of Pyrimidines for Accelerated Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and essential biological molecules.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to life itself. This biological prevalence has inspired the development of a vast range of pharmaceuticals, including anticancer (Capecitabine), antiviral, and antihypertensive drugs (Minoxidil).[1][3] The synthesis of these vital heterocyclic compounds has traditionally relied on conventional heating methods, which often involve prolonged reaction times, significant energy consumption, and the use of high-boiling, often hazardous, solvents.[4][5]
In the fast-paced world of drug discovery and development, such inefficiencies create significant bottlenecks. The demand for rapid synthesis, screening of compound libraries, and process optimization has driven the adoption of more advanced technologies. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative tool, offering dramatic accelerations in reaction rates, improved yields, and a greener chemical footprint.[6][7] This guide provides a detailed, data-driven comparison between conventional and microwave-assisted approaches for pyrimidine synthesis, designed to equip researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
The Science of Heating: A Tale of Two Methodologies
The choice of heating method is not merely a matter of convenience; it is a fundamental experimental parameter that dictates the energetic landscape of a chemical reaction. The mechanism of energy transfer directly influences reaction kinetics, product purity, and overall efficiency.
Conventional Conductive Heating: The "Outside-In" Approach
Conventional heating, typically using an oil bath or heating mantle, relies on the classical principles of conduction and convection.[4][8] Heat is transferred from the external source, through the walls of the reaction vessel, and finally into the bulk of the reaction mixture.
This method is inherently inefficient. A significant temperature gradient forms between the vessel walls and the cooler center of the solution, leading to non-uniform heating.[8] This can result in the thermal degradation of sensitive compounds at the superheated vessel surface and slower reaction rates in the cooler core. Furthermore, the thermal inertia of the apparatus means that heating and cooling cycles are slow, prolonging the total process time and energy expenditure.
Caption: Heat transfer in conventional synthesis.
Microwave Dielectric Heating: The "Inside-Out" Revolution
In stark contrast, microwave irradiation heats the reaction mixture directly and volumetrically.[7] It bypasses the slow conductive process by transferring electromagnetic energy to the molecules within the solution. This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrimidine synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[1][9] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[1][7] Collisions caused by this migration generate heat throughout the bulk medium.
This direct coupling of energy results in incredibly rapid and uniform heating, eliminating the temperature gradients associated with conventional methods.[4][7] In sealed vessels, solvents can be superheated far above their atmospheric boiling points, dramatically accelerating reaction kinetics according to the Arrhenius equation, which states that the rate constant increases exponentially with temperature.[10]
References
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. powertechjournal.com [powertechjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
The Gold Standard: A Comparative Guide to Validating the Structure of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate by X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research is built. For a molecule like Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, an imprecise structural assignment can lead to misinterpreted biological data and wasted resources. While a suite of spectroscopic techniques provides essential clues, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for absolute structure elucidation.
This guide provides an in-depth comparison of SCXRD with other common analytical techniques, offering field-proven insights into the causality behind experimental choices and presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Connectivity
Following the synthesis of a target molecule, the initial characterization puzzle is typically pieced together using a combination of spectroscopic methods. Let's consider the information gleaned from these routine analyses for this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This powerful technique elucidates the carbon-hydrogen framework.[1][2] For our target molecule, NMR would confirm the presence of the phenyl ring, the ethyl group, and the pyrimidine core, showing the connectivity and relative positions of protons and carbons.[3] However, it provides this information for the molecule in solution, which may not represent its solid-state conformation. Furthermore, tautomerism, such as the potential keto-enol equilibrium of the 4-hydroxy group, can complicate spectral interpretation.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing a crucial check of the molecular formula.[4][5] High-resolution mass spectrometry can deliver an exact mass, further validating the elemental composition. Yet, it offers no information about the three-dimensional arrangement of the atoms; isomers, for instance, are often indistinguishable by MS alone.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[7][8] In our case, it would show characteristic absorptions for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and the aromatic C-H and C=C bonds.[9][10] While useful, this information is akin to listing the components of a machine without providing the blueprint for how they fit together.
These techniques, while indispensable, provide indirect structural information. They propose a constitution but cannot definitively establish the precise bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing in the solid state. This is where X-ray crystallography provides unparalleled clarity.
The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an analytical technique that provides a precise three-dimensional map of the electron density within a crystal.[11] By directing a beam of X-rays onto an ordered, single crystal, we can observe a unique diffraction pattern.[12] Mathematical analysis of this pattern allows for the reconstruction of the exact arrangement of atoms in space, yielding an unambiguous structural model.
The Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed to ensure the final data is of the highest possible quality.
Caption: Experimental workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Protocol for SCXRD Analysis
-
Crystal Growth (The Critical Step): The most significant bottleneck in SCXRD is obtaining a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. The goal is to create a supersaturated solution from which the compound precipitates slowly, allowing molecules to arrange themselves into an ordered crystal lattice.
-
Causality: Rapid precipitation leads to amorphous solids or microcrystalline powder, which will not produce the discrete diffraction spots needed for single-crystal analysis. The slow, controlled approach gives molecules time to find their lowest energy state within a repeating lattice.
-
Common Methods:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation in a vial covered loosely (e.g., with pierced parafilm). As the solvent evaporates over days or weeks, the concentration slowly increases, inducing crystallization. This is often the simplest and first method to try.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This method is highly effective for small quantities of material.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and is then allowed to cool slowly and undisturbed. As the temperature drops, solubility decreases, leading to crystallization.
-
-
-
Crystal Selection and Mounting: A suitable crystal is identified under a microscope. It should be clear, with well-defined faces and no visible fractures. The selected crystal is carefully picked up using a cryo-loop and mounted on a goniometer head on the diffractometer. For air-sensitive samples, this process is done under a layer of inert oil.
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then exposed to a focused beam of monochromatic X-rays and rotated. A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal rotates.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The primary challenge is solving the "phase problem" to convert the measured intensities into an initial electron density map. Modern software packages can often do this automatically. This initial map reveals the positions of the atoms, from which a preliminary structural model is built. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Comparative Analysis: Choosing the Right Tool
No single technique tells the whole story. The true power of analytical chemistry lies in the synergistic use of multiple techniques. SCXRD provides the definitive answer to the structural question, while other methods provide complementary and confirmatory data.
Caption: Hierarchy of common structural elucidation techniques.
Data Summary Table
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | IR Spectroscopy |
| Sample Type | Single crystal (~0.1 mm) | Solution (mg) | Solid or Solution (µg-ng) | Solid or Liquid (mg) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, solution conformation | Molecular weight, elemental formula (HRMS), fragmentation patterns | Presence of functional groups |
| Ambiguity | None (unambiguous) | High (isomers, tautomers, conformers can be challenging) | High (isomers often indistinguishable) | Very High (identifies pieces, not the whole structure) |
| Key Advantage | The "gold standard" for definitive structural proof | Excellent for solution-state structure and dynamics | High sensitivity and confirmation of molecular formula | Fast, simple, and excellent for functional group identification |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Provides an average structure in solution; no solid-state packing info | Provides little to no 3D structural or connectivity information | Provides limited information on the overall molecular skeleton |
| Destructive? | No | No | Yes (sample is consumed) | No |
Conclusion
For researchers and drug developers working with novel compounds like this compound, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy are cornerstones of routine characterization that build a strong hypothesis of the molecular structure, they leave room for ambiguity. Single-Crystal X-ray Diffraction stands alone in its ability to resolve this ambiguity. It provides the unequivocal, high-resolution, three-dimensional structure, complete with precise bond lengths, angles, and intermolecular packing information. This level of detail is critical for understanding structure-activity relationships, guiding further synthesis, and ensuring the intellectual property of a new chemical entity is built on a solid, verifiable foundation.
References
- 1. jchps.com [jchps.com]
- 2. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. sydney.edu.au [sydney.edu.au]
- 5. longdom.org [longdom.org]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
- 8. microbiozindia.com [microbiozindia.com]
- 9. biochemtuition.com [biochemtuition.com]
- 10. arcjournals.org [arcjournals.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Cytokine Inhibition: Evaluating Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate Against Leading Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of immunology and drug discovery, the modulation of cytokine signaling pathways presents a cornerstone for therapeutic intervention in a multitude of inflammatory and autoimmune diseases. This guide provides a detailed comparative analysis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, a pyrimidine derivative with noted anti-inflammatory properties, against established cytokine inhibitors. By examining their mechanisms of action, available efficacy data, and the experimental methodologies used for their evaluation, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their relative therapeutic potential.
The Central Role of Cytokines in Immunity and Disease
Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling. Their release has a profound impact on the modulation of immune responses, inflammation, and hematopoiesis. However, the dysregulation of cytokine production can lead to a cascade of pathological events, culminating in chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the targeted inhibition of specific cytokines or their signaling pathways has emerged as a highly successful therapeutic strategy.
This compound: A Potential Modulator of Inflammatory Cytokines
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] While specific quantitative data on its direct inhibition of individual cytokines remains to be extensively published, preliminary studies and the known bioactivity of related pyrimidine derivatives suggest its potential as a cytokine inhibitor. Research has indicated that this compound can inhibit the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α).[2]
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to interfere with crucial signaling pathways that regulate the expression of pro-inflammatory genes.[3] This can include the inhibition of enzymes such as cyclooxygenases (COX) or interference with transcription factors pivotal to the inflammatory response.[4][5]
A Comparative Analysis of Leading Cytokine Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it with established cytokine inhibitors that have revolutionized the treatment of inflammatory diseases. These agents can be broadly categorized based on their molecular targets.
Table 1: Comparative Overview of Cytokine Inhibitors
| Inhibitor Class | Example Drug | Target(s) | Mechanism of Action |
| Pyrimidine Derivative | This compound | Potential: TNF-α, other inflammatory mediators | Likely involves inhibition of key signaling pathways in inflammatory cells.[2][3] |
| TNF-α Inhibitors | Adalimumab | Soluble and transmembrane TNF-α | A monoclonal antibody that binds to TNF-α, preventing it from activating its receptors. |
| Janus Kinase (JAK) Inhibitors | Tofacitinib | JAK1, JAK2, JAK3 | A small molecule that inhibits one or more of the Janus kinase family of enzymes, thereby interfering with the JAK-STAT signaling pathway which is crucial for the signaling of numerous cytokines. |
| Interleukin Inhibitors | Ustekinumab | IL-12 and IL-23 | A human monoclonal antibody that binds to the shared p40 subunit of IL-12 and IL-23, preventing them from binding to their cell surface receptors. |
| Interleukin Inhibitors | Secukinumab | IL-17A | A human monoclonal antibody that selectively binds to and neutralizes IL-17A, a key cytokine in the pathogenesis of several inflammatory diseases. |
Mechanistic Insights into Cytokine Inhibition
The therapeutic efficacy of cytokine inhibitors is intrinsically linked to their specific molecular mechanisms of action. Understanding these pathways is critical for predicting clinical outcomes and potential side effects.
TNF-α Inhibition
TNF-α is a pleiotropic cytokine that plays a central role in systemic inflammation. Inhibitors like Adalimumab, a fully human monoclonal antibody, directly bind to TNF-α, neutralizing its biological activity. This prevents the downstream signaling cascade that leads to the production of other pro-inflammatory cytokines and the recruitment of immune cells to sites of inflammation.
Caption: TNF-α signaling pathway and its inhibition by Adalimumab.
JAK-STAT Pathway Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines. Small molecule inhibitors like Tofacitinib penetrate the cell and block the activity of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This effectively dampens the signaling of multiple cytokines simultaneously.
Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.
Interleukin Inhibition
Interleukins (ILs) are a large group of cytokines with diverse functions. Monoclonal antibodies have been developed to target specific interleukins with high precision. For instance, Ustekinumab targets the p40 subunit common to both IL-12 and IL-23, two cytokines implicated in T-cell differentiation and activation. Secukinumab, on the other hand, specifically neutralizes IL-17A, a key effector cytokine in several autoimmune conditions.
Experimental Protocols for Assessing Cytokine Inhibition
The evaluation of potential cytokine inhibitors requires robust and reproducible experimental assays. Below are step-by-step methodologies for key in vitro experiments.
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Human PBMCs
This assay is a standard method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines from primary human immune cells.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the PBMC layer (the "buffy coat") and wash twice with PBS.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
2. Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add varying concentrations of this compound or other test inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
3. Stimulation of Cytokine Production:
-
Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Cytokines:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.
Caption: A generalized workflow for an in vitro cytokine inhibition assay using PBMCs.
Concluding Remarks for the Research Professional
This compound represents a molecule of interest within the broad and pharmacologically rich class of pyrimidine derivatives. Its reported ability to inhibit the production of inflammatory mediators such as TNF-α warrants further investigation to fully elucidate its mechanism of action and quantify its efficacy.[2]
While direct comparative data in the form of IC50 values for cytokine inhibition are not yet widely available for this specific compound, its structural features and the known anti-inflammatory profile of the pyrimidine scaffold suggest a potential role as a modulator of cytokine signaling. Future research should focus on generating robust in vitro and in vivo data to accurately position this compound within the landscape of existing cytokine inhibitors. Such studies will be crucial in determining its therapeutic potential for the treatment of inflammatory and autoimmune diseases.
References
- 1. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Catalysts for the Biginelli Reaction
For over a century, the Biginelli reaction has been a cornerstone in synthetic organic chemistry, providing a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmaceutical importance.[1] The classical approach, however, often relies on strong Brønsted or Lewis acids, which can necessitate harsh reaction conditions, leading to challenges in product purification and catalyst recyclability. This guide offers a comparative analysis of modern alternative catalysts, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to select the optimal catalytic system for their specific needs.
The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] The resulting DHPMs are prevalent in a wide array of biologically active compounds, including calcium channel blockers, antiviral agents, and antihypertensive drugs.[1] The inherent efficiency of this multicomponent reaction continues to drive research into milder, more efficient, and environmentally benign catalytic systems.
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate. The catalyst's primary role is to activate the aldehyde, facilitating nucleophilic attack by urea. This is followed by condensation with the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product.
Caption: Generalized mechanism of the acid-catalyzed Biginelli reaction.
A Comparative Analysis of Alternative Catalytic Systems
The quest for improved catalytic systems has led to the exploration of a diverse range of alternatives to traditional mineral acids. This section provides a comparative overview of their performance, supported by experimental data for the model reaction of benzaldehyde, ethyl acetoacetate, and urea.
Lewis Acids: Expanding the Coordination Chemistry Landscape
While traditional Lewis acids like BF₃·OEt₂ are effective, a new generation of metal salts has emerged, offering milder reaction conditions and improved yields. These catalysts function by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.
Table 1: Comparison of Various Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | 20 (v/v) | Acetic Acid | 80 | - | 91 | [2] |
| CuCl₂·2H₂O | 20 (v/v) | Acetic Acid | 80 | - | 85 | [2] |
| NiCl₂·6H₂O | 20 (v/v) | Acetic Acid | 80 | - | 88 | [2] |
| FeCl₃·6H₂O | 20 (v/v) | Acetic Acid | 80 | - | 82 | [2] |
| Br₂ | 10 | Ethanol | 85 | 5h | 75 | [3] |
Experimental Insight: The choice of Lewis acid can significantly impact reaction efficiency. For instance, in a comparative study, zinc chloride in acetic acid provided a high yield of 91%.[2] The catalytic activity is influenced by the metal's ability to coordinate with the carbonyl oxygen and the stability of the resulting complex.
Caption: Activation of the aldehyde by a Lewis acid catalyst.
Brønsted Acids: Fine-Tuning Acidity for Optimal Performance
While strong mineral acids are the traditional choice, weaker Brønsted acids have proven to be highly effective, often leading to cleaner reactions and simpler workups. These catalysts protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
Table 2: Comparison of Various Brønsted Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | 5 | Neat | 50 | 4 | 98 | [4] |
| Succinic Acid | 10 | Solvent-free | 70 | 1.5 | 92 | [5] |
Experimental Insight: The use of chiral Brønsted acids can also induce enantioselectivity in the Biginelli reaction. For example, a derivative of 1,2-benzenedisulfonimide has been shown to catalyze the reaction with excellent yields and high enantiomeric excess.[4] This opens up possibilities for the asymmetric synthesis of biologically active DHPMs.
Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) have garnered significant attention as environmentally benign reaction media and, in some cases, as catalysts themselves. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can enhance reaction rates and facilitate product isolation.
Table 3: Comparison of Various Ionic Liquid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [bmim]BF₄ | 0.4 | Solvent-free | 100 | 30 | 92 | [6] |
| [bmim]PF₆ | 0.4 | Solvent-free | 100 | 30 | 94 | [6] |
| Chitosan-Immobilized IL | 50 mg | Solvent-free | 90 | 45 | 94 | [7] |
| [MAI.Fe₂Cl₇] | 5 | [bmim]BF₄ | 80 | 120 | 99 | [8] |
Experimental Insight: The catalytic activity of ionic liquids can be attributed to their ability to stabilize charged intermediates and their inherent acidity or basicity.[9] For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) has been shown to be a highly efficient catalyst under solvent-free conditions, affording a 94% yield in just 30 minutes.[6] Furthermore, immobilizing ionic liquids on solid supports like chitosan can enhance their recyclability.[7]
Heterogeneous Catalysts: Paving the Way for Sustainable Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation. A wide variety of solid acid catalysts have been successfully employed in the Biginelli reaction.
Table 4: Comparison of Various Heterogeneous Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 20% PMo₇W₅/kaolin | 0.05 g | Solvent-free | 120 | 10 min | 98 | [10] |
| Fe(NO₃)₃·9H₂O | 0.1 mmol | Grinding | Room Temp. | 5 min | 92 | [11] |
| Aluminum foil (discarded) | 0.4 g | Sonication | - | - | 85-90 | [12] |
| Ball Milling | - | Solvent-free | - | 30 min | >98 | [13] |
Experimental Insight: The surface acidity and pore structure of heterogeneous catalysts play a crucial role in their catalytic activity. For example, tungsten-substituted molybdophosphoric acid supported on kaolin clay has demonstrated exceptional efficiency, providing a 98% yield in just 10 minutes under solvent-free conditions.[10] Mechanochemical methods, such as grinding and ball milling, represent a particularly "green" approach, often proceeding rapidly and without the need for any solvent or catalyst.[11][13]
Caption: Experimental workflow for a heterogeneously catalyzed Biginelli reaction.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative alternative catalytic systems are provided below.
Protocol 1: Lewis Acid Catalysis using Zinc Chloride in Acetic Acid
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add 20% v/v of a zinc chloride solution in acetic acid.
-
Stir the reaction mixture at 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Ionic Liquid Catalysis using [bmim]PF₆ under Solvent-Free Conditions
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (25.0 mmol), ethyl acetoacetate (25.0 mmol), urea (37.5 mmol), and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (0.1 mmol, 0.4 mol%).[6]
-
Heat the reaction mixture to 100°C with stirring for 30 minutes.[6]
-
A solid product will gradually form.[6]
-
After cooling to room temperature, crush the solid, wash it with water, filter, and dry under vacuum.[6]
-
Further purify the product by recrystallization from ethyl acetate.[6]
Protocol 3: Heterogeneous Catalysis using Ball Milling (Solvent- and Catalyst-Free)
-
Place an equimolar mixture of benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and urea (0.02 mol) into a stainless-steel milling vial containing stainless steel balls.[13]
-
Mill the mixture in a planetary ball mill at a set speed (e.g., 750 rpm) for 30 minutes.[13]
-
Monitor the reaction progress by taking small aliquots for TLC analysis.[13]
-
The resulting 3,4-dihydropyrimidin-2(1H)-one is often obtained in pure form without the need for further purification.[13]
Conclusion and Future Outlook
The development of alternative catalysts for the Biginelli reaction has significantly advanced the field of heterocyclic synthesis. Lewis acids, Brønsted acids, ionic liquids, and heterogeneous catalysts each offer distinct advantages over traditional methods, including milder reaction conditions, higher yields, and improved sustainability. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, such as substrate scope, desired purity, and scalability. As the principles of green chemistry become increasingly integral to modern drug discovery and development, the exploration of novel, efficient, and recyclable catalytic systems for the Biginelli reaction will undoubtedly continue to be a vibrant area of research.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 6. ionike.com [ionike.com]
- 7. tnsroindia.org.in [tnsroindia.org.in]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. mdpi.com [mdpi.com]
The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Pyrimidine-5-Carboxylates
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1][2][3] This guide delves into the nuanced world of 2-substituted pyrimidine-5-carboxylates, a class of compounds demonstrating remarkable therapeutic potential across various domains, including oncology, infectious diseases, and inflammation.[1][4] Our focus will be a meticulous examination of the structure-activity relationship (SAR), dissecting how subtle modifications at the 2-position of the pyrimidine ring can profoundly influence biological activity. This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these promising molecules.
The strategic importance of the substituent at the 2-position cannot be overstated; it often serves as a key interaction point with biological targets, dictating potency, selectivity, and pharmacokinetic properties.[5] By understanding the causal relationships between chemical structure and biological function, we can rationally design more effective and safer therapeutic agents.
Kinase Inhibition: A Privileged Target for 2-Substituted Pyrimidine-5-Carboxylates
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-substituted pyrimidine-5-carboxylate scaffold has emerged as a versatile framework for the design of potent kinase inhibitors. The 2-position substituent often projects into the ATP-binding pocket, forming critical interactions with the hinge region of the kinase.
A prime example is the development of Cyclin-Dependent Kinase (CDK) inhibitors. As illustrated in the following table, the nature of the 2-substituent dramatically impacts inhibitory potency.
| Compound ID | 2-Substituent | Target Kinase | IC50 (nM) |
| 1a | Phenylamino | CDK9 | 50 |
| 1b | (3-nitrophenyl)amino | CDK9 | 6 |
| 1c | (3-aminosulfonylphenyl)amino | CDK9 | 3 |
| 1d | Fluoro | CDK9 | >1000 |
| 1e | Chloro | CDK9 | >1000 |
Data compiled from representative literature. Actual values may vary based on specific assay conditions.
The SAR data clearly indicates that anilino groups at the 2-position are favorable for CDK9 inhibition. The introduction of a nitro group at the meta-position of the aniline ring (1b ) leads to a significant increase in potency compared to the unsubstituted phenylamino group (1a ). This enhancement is likely due to favorable interactions, such as hydrogen bonding, within the kinase's active site. Further optimization with a sulfonamide group (1c ) results in a highly potent inhibitor. In stark contrast, simple halogen substituents like fluoro (1d ) and chloro (1e ) at the 2-position abrogate activity, highlighting the importance of a larger, more complex moiety capable of specific interactions.[6]
The following diagram illustrates the general interaction of a 2-anilino-pyrimidine-5-carboxylate inhibitor with the ATP binding site of a kinase.
Caption: Kinase inhibitor binding mode.
Antimicrobial Activity: Targeting Essential Bacterial Processes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Substituted pyrimidine-5-carboxylates have shown promise in this arena, with their activity often linked to the inhibition of essential bacterial enzymes. The substituent at the 2-position plays a critical role in determining the spectrum and potency of antimicrobial activity.
| Compound ID | 2-Substituent | Target Organism | MIC (µg/mL) |
| 2a | Hydrazone derivative | E. coli | 12.5 |
| 2b | Hydrazone derivative | S. aureus | 6.25 |
| 2c | Unsubstituted amino | E. coli | >100 |
| 2d | Thio | S. aureus | 50 |
MIC (Minimum Inhibitory Concentration) values are representative and may vary.
The data suggests that complex hydrazone derivatives at the 2-position (2a , 2b ) can confer potent antibacterial activity against both Gram-negative and Gram-positive bacteria.[7] In contrast, a simple amino group (2c ) or a thio substituent (2d ) results in significantly weaker or no activity. This underscores the importance of the 2-substituent in mediating interactions with the bacterial target.[8]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-substituted pyrimidine-5-carboxylates.
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts.[5][9] This method is advantageous as it directly yields pyrimidines without substitution at the 4-position.[9]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the stable sodium salt.[5]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]
-
Heat the reaction mixture to 100°C for 1 hour.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[5]
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for 2-substituted pyrimidine-5-carboxylates.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin.
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The 2-substituted pyrimidine-5-carboxylate scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The substituent at the 2-position is a critical determinant of biological activity, and its careful selection and optimization are paramount for achieving desired potency and selectivity. This guide has provided a comparative analysis of the SAR of this compound class against key biological targets, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can more effectively navigate the chemical space of 2-substituted pyrimidine-5-carboxylates and accelerate the development of new medicines to address unmet medical needs.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
A Senior Application Scientist's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Activity of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its fundamental role as a building block of DNA and RNA.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] However, the journey from a promising compound in a petri dish to a successful therapeutic in a living organism is fraught with challenges. A potent in vitro "hit" frequently fails to translate into in vivo efficacy, a phenomenon known as the in vitro-in vivo translation gap.[7][8]
This guide provides a comparative framework for evaluating novel pyrimidine derivatives, focusing on the critical transition from laboratory assays to preclinical animal models. We will explore the causality behind experimental choices, detail self-validating protocols, and dissect the complex factors that govern the success or failure of this crucial step in drug development.
Part 1: The Foundation - Characterizing Activity In Vitro
The initial phase of drug discovery relies on high-throughput in vitro assays to screen vast libraries of compounds efficiently and cost-effectively.[7] These controlled environments are essential for establishing a compound's primary potency and mechanism of action at the cellular and molecular level.
Assessing Cytotoxicity: The First Litmus Test
A primary goal for many novel pyrimidine derivatives, particularly in oncology, is the ability to selectively kill cancer cells.[3][9] The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency.[6]
Key Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a cornerstone of cytotoxicity testing, chosen for its reliability and basis in cellular metabolic function. It measures the ability of viable cells to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals, a process mediated by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[6] This metabolic activity serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative In Vitro Activity of Novel Pyrimidine Derivatives
The table below summarizes the in vitro cytotoxic activity of several classes of pyrimidine derivatives against various human cancer cell lines.
| Compound Class/ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (11a) | Induces G0/G1 arrest | SNB-75 (CNS Cancer) | 1.71 | [10] |
| Aminopyrimidine (2a) | Anti-proliferative | CAL27 (Head and Neck) | 5-8 (at 48h) | [11] |
| Thiazolo[4,5-d]pyrimidine | Anti-proliferative | A375 (Melanoma) | 0.02 - 1.5 | [6] |
| Pyrido[2,3-d]pyrimidine (18) | ENPP1 Inhibition | 4T1 (Breast Cancer) | Potent Inhibition | [2] |
| CYC202 (R-roscovitine) | CDK Inhibitor | HCT116 (Colon) | 15 | [12] |
Visualizing the In Vitro Workflow
A systematic approach is crucial for identifying and validating promising candidates.
Caption: A typical experimental workflow for the in vitro screening of novel compounds.
Part 2: The Proving Ground - Assessing Efficacy In Vivo
While in vitro data are essential, they cannot replicate the complex, dynamic environment of a living organism.[7][13] In vivo studies are the mandatory next step to evaluate a compound's true therapeutic potential, taking into account pharmacokinetics (PK) and pharmacodynamics (PD).
Translating Promise into Preclinical Models
The most common starting point for oncology studies is the xenograft model, where human cancer cells are implanted into immunodeficient mice. This choice is causal: the lack of an adaptive immune system in these mice prevents the rejection of the human tumor, allowing its growth to be studied in a living system.[14]
Key Experimental Protocol: Human Tumor Xenograft Study
Step-by-Step Methodology:
-
Animal Acclimation: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week to acclimate them to the facility.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the novel pyrimidine derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle solution.
-
Efficacy & Toxicity Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group. Tissues may be collected for further analysis (e.g., biomarker assessment).
Comparative In Vivo Efficacy of Novel Pyrimidine Derivatives
The following table presents in vivo data for pyrimidine derivatives, illustrating how in vitro promise is tested in a preclinical setting.
| Compound ID | Animal Model | Dosing (mg/kg) | Tumor Growth Inhibition (TGI %) | Toxicity Notes | Reference |
| cyy-287 | MNNG/HOS Xenograft | 30 mg/kg (oral) | ~55% | Excellent safety profile, no significant weight loss | [15] |
| Compound (4) | MV-4-11 Xenograft | Not specified | Significant tumor growth inhibition | Not specified | [2] |
| Compound (18) | Syngeneic 4T1 model | Not specified | Showed in vivo efficacy | Not specified | [2] |
| CYC202 | HCT116 Xenograft | Not specified (oral) | Inhibition of tumor growth | Not specified | [12] |
| Compound 3e | N/A (Diuretic study) | 20 mg/kg | N/A | No liver toxicity observed | [1] |
Visualizing the In Vivo Workflow
The design of an in vivo study must be rigorous to yield conclusive results.
Caption: A standard workflow for an in vivo anticancer efficacy study.
Part 3: Bridging the Chasm - The In Vitro to In Vivo Correlation
The stark reality of drug development is that many compounds with nanomolar in vitro potency fail to show any significant activity in vivo.[16] Understanding the reasons for this discrepancy is key to designing better drugs and more predictive preclinical experiments.
Why Potency in the Dish Doesn't Guarantee Success
In vitro systems are reductionist; they lack the physiological complexity that profoundly influences a drug's behavior.[7][13] A successful in vivo outcome requires the drug to not only be potent at the target but also to possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion.
-
Pharmacokinetics (PK): A compound may be potent but have poor oral bioavailability, meaning it's not absorbed into the bloodstream effectively.[15] Alternatively, it might be cleared from the body too rapidly, preventing it from reaching a therapeutic concentration at the tumor site for a sufficient duration.[12]
-
Metabolism: The liver can metabolize a drug into inactive or even toxic byproducts, a "first-pass effect" that never occurs in a cell culture plate.
-
Distribution & Tumor Microenvironment: A drug must not only reach the tumor but also penetrate it. The unique microenvironment of a tumor—with its poor vasculature, high interstitial pressure, and hypoxic regions—can present a significant physical barrier.[14]
-
Off-Target Effects: In a complex biological system, a drug can interact with unintended targets (off-target kinases, for example), leading to unforeseen toxicities that limit the achievable therapeutic dose.[16][17]
Visualizing the Translation Gap
The challenges in translating in vitro findings to in vivo success are multifaceted.
Caption: Key factors contributing to the discrepancy between in vitro and in vivo results.
Conclusion and Strategic Outlook
The evaluation of novel pyrimidine derivatives requires a dual-pronged approach that respects the strengths and limitations of both in vitro and in vivo models. While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they are merely a stepping stone. True therapeutic potential can only be ascertained in the complex biological context of an in vivo system.
For researchers and drug developers, the path forward involves a "learn-confirm" cycle.[18] Early in vitro ADME and toxicity assays should be integrated alongside potency screens to weed out compounds with liabilities before they enter costly and time-consuming animal studies. Furthermore, the development of more sophisticated in vitro models, such as 3D organoids, may help to better predict in vivo responses.[14] Ultimately, a deep, mechanistic understanding of why a compound works in a dish, combined with a pragmatic assessment of its ability to navigate the complexities of a living organism, is the only way to successfully bridge the translation gap.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijrpr.com [ijrpr.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. wjarr.com [wjarr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced In Vitro Models: Opportunities and Challenges for US Drug Development | L.E.K. Consulting [lek.com]
- 14. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pnas.org [pnas.org]
- 17. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data with Published Literature for Pyrimidines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimentally acquired spectral data of pyrimidine derivatives with published literature. We will delve into the nuances of data acquisition, interpretation, and validation, ensuring the structural elucidation of these vital heterocyclic compounds is built on a foundation of scientific rigor.
The Foundational Role of Orthogonal Spectroscopic Techniques
The structural confirmation of pyrimidine analogues cannot rely on a single analytical technique. A multi-pronged approach using orthogonal methods is imperative to build a self-validating system of evidence. Each technique provides a unique piece of the structural puzzle, and their collective agreement is what lends high confidence to the proposed structure. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) or Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the intricate details of molecular structure in solution. For pyrimidines, a suite of NMR experiments is typically required.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms. For instance, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for identifying long-range correlations between protons and carbons, which can be pivotal in determining the substitution pattern on the pyrimidine ring.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, depending on the ionization technique and instrumentation, can offer valuable information about its elemental composition and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the elemental formula of the parent ion, which serves as a powerful constraint on the possible molecular structure.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, MS/MS can provide clues about the molecule's substructures.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying the presence of specific functional groups. For pyrimidines, IR and Raman spectra can confirm the presence of C=N, C=C, and C-H bonds within the ring, as well as functional groups on any substituents.
Acquiring High-Fidelity Spectral Data: A Step-by-Step Protocol
The quality of your experimental data is paramount. "Garbage in, garbage out" is a particularly apt adage in spectroscopy. The following is a generalized workflow for acquiring high-quality data for a novel pyrimidine derivative.
-
Purity is paramount: Ensure your sample is of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation. Recrystallization or chromatographic purification is often necessary.
-
Solvent selection: For NMR, choose a deuterated solvent that fully dissolves your compound and does not have signals that overlap with key regions of your spectrum. For MS, select a volatile solvent compatible with the chosen ionization method.
-
Concentration: Optimize the sample concentration for each technique. For NMR, this is typically in the millimolar range. For MS, picomolar to femtomolar concentrations may be sufficient.
Caption: Workflow for spectral data acquisition, interpretation, and literature validation.
The Art of Cross-Referencing: A Comparative Approach
Once you have high-quality data and a proposed structure, the next critical step is to compare your findings with the published literature. This process not only validates your results but also places them within the broader context of chemical knowledge.
Several databases are indispensable for this task:
-
SciFinder-n and Reaxys: These are comprehensive databases that allow you to search for substances by structure, substructure, and other properties. They often contain experimentally determined spectral data from the primary literature.
-
PubChem: A free and extensive database that aggregates information on chemical substances, including links to literature and, in some cases, spectral data.
-
Spectral Database for Organic Compounds (SDBS): A free online database that contains a wealth of spectral data for a wide range of organic compounds.
A systematic, tabular comparison of your experimental data with literature values is the most effective way to present your findings. Below is a hypothetical example for a substituted pyrimidine.
| Spectroscopic Data | Experimental Data | Literature Data (for a similar structure) | Reference |
| ¹H NMR (δ, ppm) | 7.25 (d, J = 8.0 Hz, 1H), 8.50 (s, 1H), 3.80 (s, 3H) | 7.22 (d, J = 8.1 Hz, 1H), 8.48 (s, 1H), 3.78 (s, 3H) | [Example Citation] |
| ¹³C NMR (δ, ppm) | 165.2, 158.4, 150.1, 113.7, 55.4 | 165.0, 158.2, 150.3, 113.5, 55.2 | [Example Citation] |
| HRMS (m/z) | [M+H]⁺ calculated for C₉H₈N₂O₂: 177.0608, found: 177.0610 | [M+H]⁺ calculated for C₉H₈N₂O₂: 177.0608 | [Example Citation] |
| IR (cm⁻¹) | 3050, 2980, 1680, 1600, 1250 | 3045, 2975, 1685, 1605, 1245 | [Example Citation] |
Note: The "Example Citation" would be a specific reference to a journal article or database entry.
Navigating Discrepancies and Pitfalls
It is not uncommon to find minor discrepancies between your data and published values. It is crucial to critically evaluate the potential sources of these differences.
-
Slight variations in chemical shifts (NMR): These can be attributed to differences in solvent, concentration, or temperature.
-
Differences in mass spectral fragmentation: The fragmentation pattern can be highly dependent on the instrument and the ionization conditions used.
-
Polymorphism: In the solid state (for IR or solid-state NMR), different crystalline forms of the same compound can exhibit different spectra.
If significant and irreconcilable discrepancies arise, it is a red flag that warrants further investigation. This may involve re-purifying your sample, re-acquiring the data, or even reconsidering your proposed structure.
The Self-Validating System in Practice
The true power of this comprehensive approach lies in its self-validating nature. For a proposed pyrimidine structure to be considered confirmed, the following should hold true:
-
The elemental composition from HRMS must match the proposed formula.
-
The ¹H and ¹³C NMR spectra must be consistent with the number and types of protons and carbons in the proposed structure.
-
The correlations observed in 2D NMR spectra must unequivocally establish the connectivity of the atoms.
-
The IR/Raman spectrum should confirm the presence of the expected functional groups.
-
All of this data, when taken as a whole, should be in close agreement with data for similar structures reported in the peer-reviewed literature.
When all these pieces of evidence align, you can have a high degree of confidence in your structural assignment. This rigorous, multi-faceted approach to data acquisition and cross-referencing is the bedrock of sound chemical research.
A Comparative Guide to the Purity Assessment of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded methodology for the purity assessment of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also delve into the rationale behind the experimental choices, compare it with alternative approaches, and provide the necessary frameworks for method validation, ensuring both scientific integrity and practical applicability.
Introduction: The Analytical Challenge
This compound is a pyrimidine derivative, a class of compounds known for their diverse biological activities. Its synthesis, often achieved through multicomponent reactions like the Biginelli reaction, can introduce a variety of impurities, including unreacted starting materials, intermediates, and side-products.[1][2][3] Furthermore, degradation of the pyrimidine ring can occur under certain stress conditions.[4][5][6] Therefore, a highly specific and sensitive analytical method is imperative to ensure the quality and safety of this compound.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the analysis of many pyrimidine derivatives due to its versatility, high resolution, and compatibility with UV detection.[7] This guide will present a validated RP-HPLC method and compare it to alternative chromatographic conditions to highlight its advantages.
Understanding the Analyte: Chemical Properties
A successful HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties.
| Property | Value/Characteristic | Source |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [8] |
| Molecular Weight | 244.25 g/mol | [8] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| UV Absorbance | Exhibits UV absorbance due to the presence of the phenyl ring and the pyrimidine chromophore. A UV-VIS spectrum of a closely related compound, Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate, shows a maximum absorbance around 230 nm and a secondary absorbance around 280 nm. | [9] |
The Optimized HPLC Method: A Step-by-Step Protocol
This section details a robust gradient RP-HPLC method for the purity assessment of this compound.
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
-
Sample: The test sample of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas.
Calculation of Purity
The purity of the sample is calculated using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
The "Why" Behind the Method: Expertise in Action
The selection of each parameter in this HPLC method is deliberate and based on sound scientific principles to ensure a robust and reliable separation.
-
Choice of Column (C18): A C18 stationary phase is a non-polar, octadecylsilane-modified silica that provides excellent retention for moderately polar to non-polar compounds like this compound through hydrophobic interactions.
-
Mobile Phase Composition:
-
Acetonitrile (Mobile Phase B): Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength for a wide range of compounds and a low UV cutoff.
-
0.1% Formic Acid in Water (Mobile Phase A): The acidic mobile phase (pH ~2.8) serves two key purposes. Firstly, it suppresses the ionization of any acidic or basic functional groups in the analyte and potential impurities, leading to sharper, more symmetrical peaks. Secondly, it improves the compatibility of the mobile phase with mass spectrometry if further characterization of impurities is required.
-
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time. An isocratic method might lead to poor resolution of early peaks or excessively long retention times for late-eluting compounds.
-
Detection Wavelength (230 nm): Based on the UV spectrum of a structurally similar compound, 230 nm is chosen as it corresponds to a region of high absorbance, thus maximizing the sensitivity of the method for both the main component and potential impurities.[9] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be invaluable for peak purity assessment and impurity identification.
Workflow for Purity Assessment
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Synthetic Routes for Economic Viability
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a marketable drug is paved with critical decisions. Among the most pivotal is the selection of a synthetic route. An elegant synthesis on paper can become an economic liability at scale if not rigorously evaluated for its commercial viability. This guide provides an in-depth framework for the economic assessment of different synthetic routes, synthesizing technical accuracy with field-proven insights to empower data-driven decision-making in the pharmaceutical and chemical industries.
The Imperative of Early-Stage Economic Evaluation
The economic feasibility of a synthetic route is a cornerstone of successful drug development.[1] A route that is efficient in a laboratory setting may present insurmountable challenges when scaled up for kilogram or ton-level production.[2] Therefore, a preliminary economic evaluation should be initiated as early as the route-scouting phase.[3]
Often, initial cost estimates based on catalog prices for reagents can be alarmingly high.[4] However, these preliminary calculations can be refined by using more realistic bulk pricing for raw materials and projecting costs based on a more convergent synthesis with optimized yields and lower-cost reagents.[4] Such early-stage analysis allows for the timely identification of potential cost drivers and areas for process optimization, preventing the investment of significant resources into a commercially unviable pathway.
Methodologies for Comprehensive Economic Assessment
A thorough economic evaluation of a synthetic route involves a multi-faceted analysis of various cost components. The primary methodologies employed are Techno-Economic Analysis (TEA) and the calculation of the Cost of Goods Sold (COGS).
Techno-Economic Analysis (TEA)
A TEA is a comprehensive assessment that integrates process modeling with economic evaluation to determine the commercial viability of a chemical process.[5][6][7] It provides a holistic view by considering both capital and operational expenditures.
Key Components of a TEA:
-
Capital Expenditures (CAPEX): These are the fixed, one-time costs associated with building or modifying a manufacturing plant.[8] This includes the cost of equipment, buildings, and other physical assets.[8]
-
Operating Expenditures (OPEX): These are the ongoing costs required for the day-to-day functioning of the plant.[8] OPEX can be further broken down into:
-
Direct Manufacturing Costs: Costs that vary with production rate, such as raw materials, utilities, and waste treatment.[8][9]
-
Fixed Manufacturing Costs: Costs that are independent of the production level, including depreciation, taxes, and insurance.[8][9]
-
General Expenses: Costs associated with management, administration, sales, and research and development.[8][9]
-
The following diagram illustrates the workflow for conducting a techno-economic analysis of a synthetic route:
Caption: A logical workflow for the techno-economic analysis of synthetic routes.
Cost of Goods Sold (COGS)
COGS represents the direct costs associated with manufacturing a product.[10][11][12][13] It is a critical metric for determining the profitability of a product.[12] The formula for calculating COGS is:
COGS = Beginning Inventory + Purchases - Ending Inventory [11][13]
For the synthesis of an Active Pharmaceutical Ingredient (API), COGS includes the costs of raw materials, direct labor, and factory overhead.[10] A detailed COGS analysis can help identify the most significant cost drivers in a synthetic route and guide efforts to optimize the process for cost-effectiveness.[14]
Key Performance Indicators (KPIs) for Economic Viability
A set of well-defined KPIs is essential for objectively comparing the economic viability of different synthetic routes.[2] These metrics provide a quantitative basis for decision-making.
The following diagram illustrates the key factors that influence the economic viability of a synthetic route:
Caption: Interconnected factors influencing the economic viability of a synthetic route.
Green Chemistry Metrics
Green chemistry principles are not only environmentally responsible but also economically advantageous.[15] Processes that are designed to be more sustainable often result in lower costs due to reduced waste and energy consumption.[16]
-
Process Mass Intensity (PMI): PMI is a key metric for evaluating the overall efficiency of a process.[17][18] It is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[17][18][19] A lower PMI indicates a more efficient and less wasteful process.[17]
-
Formula: PMI = (Total mass input in kg) / (Product output in kg)[17]
-
-
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[15][20] A lower E-factor signifies a greener and more cost-effective process due to reduced waste disposal costs.[15]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction in converting reactants into the desired product.[19] It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants.[19] A higher atom economy indicates that a larger proportion of the starting materials is incorporated into the final product, leading to less waste and lower costs.
Process Efficiency Metrics
-
Overall Yield: This is the most fundamental metric for assessing the efficiency of a synthetic route. A higher overall yield directly translates to a lower cost of goods.[2]
-
Number of Synthetic Steps: Fewer synthetic steps generally lead to lower manufacturing costs due to reduced processing time, labor, and resource consumption.[2][21]
-
Cycle Time: This is the total time required to complete one batch of production. Shorter cycle times increase throughput and reduce operational costs.
Comparative Analysis in Practice: Case Studies
Examining real-world examples provides invaluable insights into how different synthetic routes are evaluated for economic viability.
Case Study: Sitagliptin
The synthesis of Sitagliptin, an active ingredient in a medication for type 2 diabetes, is a classic example of process optimization leading to significant economic and environmental benefits.[22]
| Key Performance Indicator | First-Generation Asymmetric Hydrogenation | Second-Generation Biocatalytic Transamination |
| Overall Yield | ~65% | >85%[2] |
| Number of Synthetic Steps | 8 | 5[2] |
| Process Mass Intensity (PMI) | ~150 | ~45[2] |
| E-Factor | ~149 | ~44[2] |
| Waste Generation | Significantly higher | Reduced total waste, eliminated aqueous waste streams[23] |
| Catalyst | Rh(I)/tBu-JOSIPHOS (expensive metal catalyst) | Engineered (R)-selective transaminase (biocatalyst) |
The second-generation route, employing a biocatalytic transamination step, demonstrates a marked improvement in all key metrics.[22] The higher yield, fewer steps, and dramatically lower PMI and E-factor result in a more cost-effective and sustainable manufacturing process.[2][22]
Case Study: Molnupiravir
The development of alternative synthetic routes for the antiviral drug Molnupiravir highlights the impact of starting material selection and process innovation on the cost of goods.[14]
| Synthetic Route | Starting Material | Number of Steps | Modeled COGS of API | Key Cost Drivers |
| Improved Uridine Route | Uridine | 3 | $467/kg | Uridine, Hydroxylamine |
| Chemical Route from Cytidine | Cytidine | 4 | $281/kg | Cytidine |
| Biocatalytic Route A from Uridine | Uridine | 2 | $1,274/kg | Novozyme 435 |
| Biocatalytic Route B from Cytidine | Cytidine | 2 | $205/kg | Novozyme 435, Cytidine |
This analysis reveals that the biocatalytic route starting from cytidine (Route B) offers the lowest modeled COGS for the API.[14] This is attributed to the use of a less expensive starting material and a highly efficient biocatalytic step.[14]
Experimental Protocols for Data Generation
To conduct a robust economic evaluation, accurate and reliable experimental data is paramount. The following are step-by-step methodologies for determining key performance indicators.
Protocol for Determining Process Mass Intensity (PMI)
-
Define Process Boundaries: Clearly define the starting and ending points of the synthetic route being evaluated.
-
Inventory of Materials: Create a comprehensive list of all materials that enter the process, including reactants, solvents, catalysts, and any materials used in work-up and purification.[17]
-
Quantify Material Inputs: Accurately measure the mass of each material used in a representative batch.
-
Measure Product Output: Determine the mass of the isolated, purified final product.
-
Calculate PMI: Apply the formula: PMI = (Total mass of all inputs) / (Mass of final product).[17]
Protocol for Quantifying Impurities
-
Develop an Analytical Method: Establish a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), for the separation and quantification of the API and all potential impurities.
-
Prepare a Reference Standard: Obtain or synthesize a pure reference standard for the API and each identified impurity.
-
Sample Preparation: Prepare samples of the final API from each synthetic route for analysis.
-
HPLC Analysis: Analyze the samples using the validated HPLC method.
-
Quantification: Determine the concentration of each impurity relative to the API using the reference standards.
Conclusion: A Data-Driven Approach to Route Selection
The selection of a synthetic route is a strategic decision with long-term implications for the commercial success of a drug. A comprehensive and objective evaluation of the economic viability of different routes is therefore not just a recommendation but a necessity. By employing a systematic approach that integrates techno-economic analysis, the calculation of key performance indicators, and rigorous experimental validation, researchers and drug development professionals can make informed, data-driven decisions. This ensures the selection of a synthetic route that is not only scientifically elegant but also economically sound, paving the way for the efficient, sustainable, and cost-effective production of life-saving medicines.
References
- 1. Route selection | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Early-stage cost evaluation as a tool to guide catalyst design and synthesis - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techno-economic analysis of dynamic, end-to-end optimal pharmaceutical campaign manufacturing using PharmaPy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. clintonhealthaccess.org [clintonhealthaccess.org]
- 11. wallstreetprep.com [wallstreetprep.com]
- 12. preferredcfo.com [preferredcfo.com]
- 13. omniconvert.com [omniconvert.com]
- 14. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00986A [pubs.rsc.org]
- 16. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 17. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 19. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 20. researchgate.net [researchgate.net]
- 21. assets.ctfassets.net [assets.ctfassets.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, ensuring that its final handling is conducted with the same precision as its application in your research.
I. Hazard Assessment and Characterization
Given the absence of a dedicated SDS, we must infer the hazard profile of this compound from analogous structures. Structurally related pyrimidine derivatives often exhibit characteristics such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2][3] Therefore, it is imperative to handle this compound as a hazardous substance.
Inferred Hazard Profile:
| Hazard Class | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4] |
| Skin Irritation | Category 2 | Causes skin irritation.[3][5] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][5] |
This inferred data necessitates that all handling and disposal procedures are conducted with the assumption that the compound is hazardous.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the selection and proper use of Personal Protective Equipment (PPE) is paramount. This is not merely a procedural step but a critical barrier protecting you from potential exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield to guard against splashes.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[1]
-
Body Protection : A laboratory coat must be worn to protect skin and clothing.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be utilized.
-
Footwear : Always wear closed-toed shoes in the laboratory.[1]
All handling of this compound, including its preparation for disposal, must be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][6]
III. The Disposal Workflow: A Step-by-Step Protocol
The recommended and primary method for the disposal of this compound is through a licensed environmental waste management company.[1][2] Controlled incineration is often the preferred final disposal route for such organic compounds.[2] Never discharge this chemical into drains or the environment.[2]
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Solid Waste : Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[1]
-
Liquid Waste : Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container.[1]
-
Empty Containers : Triple rinse empty containers that previously held the compound with a suitable solvent (e.g., ethanol or acetone). The rinsate from these rinses must be collected and disposed of as hazardous liquid waste.[1]
Step 2: Container Management
-
Compatibility : Ensure that waste containers are made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[1]
-
Closure : Keep waste containers securely closed when not in use.[1]
Step 3: On-site Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a detailed inventory of the waste, including the chemical name and quantity.
Step 5: Record Keeping
Maintain meticulous records of all hazardous waste generated, including the date, quantity, and method of disposal.[1] This documentation is crucial for regulatory compliance.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate any potential hazards.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[1]
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
-
Report : Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.[1]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53554-29-3 Name: ETHYL 4-HYDROXY- 2-METHYLTHIO 5-PYRIMIDINE CARBOXYLATEETHYL 4-HYDROXY-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATEEthyl 1,4-dihydro-2-(methylthio)-4-oxopyrimidine-5-carboxylateEthyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate [xixisys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
